molecular formula C13H10N2 B3067123 2-Phenyl-1H-pyrrolo[3,2-C]pyridine CAS No. 37388-07-1

2-Phenyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B3067123
CAS No.: 37388-07-1
M. Wt: 194.23 g/mol
InChI Key: COOUBAOIGZXDFV-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[3,2-C]pyridine is a chemical compound belonging to the class of pyrrolopyridines, which are bicyclic heterocycles containing a pyrrole ring fused to a pyridine nucleus. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its broad spectrum of pharmacological properties . This compound serves as a key structural motif in the development of novel anticancer agents. Rigid pyrrolopyridine scaffolds, such as this one, are utilized as configuration-constrained cores in the design of potent tubulin polymerization inhibitors that target the colchicine-binding site . By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis in cancer cells . Recent research has demonstrated that derivatives based on the 1H-pyrrolo[3,2-c]pyridine structure exhibit moderate to excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . Beyond its direct anticancer potential, the pyrrolo[3,4-c]pyridine isomer is also investigated for other biological activities, including antidiabetic, antimycobacterial, and antiviral effects, highlighting the therapeutic versatility of this class of compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can request a quotation by specifying the desired quantity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOUBAOIGZXDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570082
Record name 2-Phenyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37388-07-1
Record name 2-Phenyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

[1]

Executive Summary & Structural Analysis

Target Molecule: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Core Scaffold: 5-Azaindole (Pyridine nitrogen at position 5) Key Challenge: The electron-deficient pyridine ring reduces the nucleophilicity of the pyrrole nitrogen, making electrophilic aromatic substitution difficult.[1] Conversely, the pyridine nitrogen can poison metal catalysts. Strategic Approach:

  • Method A (De Novo): Construction of the pyrrole ring onto a pre-functionalized pyridine core. This is the industry-standard for generating 2-substituted derivatives with high regiocontrol.[1]

  • Method B (Functionalization): Late-stage C-2 arylation of the parent 5-azaindole.[1] Ideal for diversity-oriented synthesis (DOS) when the core is already available.[1]

Retrosynthetic Analysis

The most logical disconnection involves the C2–C3 bond of the pyrrole ring or the C2–Aryl bond.

RetrosynthesisTarget2-Phenyl-1H-pyrrolo[3,2-c]pyridinePrecursor13-Alkynyl-4-aminopyridine(Intermediate)Target->Precursor1Cyclization (C-N Bond)Precursor35-Azaindole Core+ IodobenzeneTarget->Precursor3C-H Activation (C-C Bond)Precursor24-Amino-3-iodopyridine+ PhenylacetylenePrecursor1->Precursor2Sonogashira Coupling

Figure 1: Retrosynthetic disconnection strategies showing the two primary routes.

Method A: De Novo Synthesis (Sonogashira-Cyclization)

This route is preferred for its reliability and the availability of starting materials.[1] It constructs the pyrrole ring fused to the 3,4-position of the pyridine ring.

Reaction Scheme

Step 1: Sonogashira coupling of 4-amino-3-iodopyridine with phenylacetylene.[1] Step 2: Base-mediated or Cu-catalyzed cyclization (5-endo-dig).[1]

Detailed Experimental Protocol

Reagents:

  • 4-Amino-3-iodopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)[1]

  • Copper(I) iodide [CuI] (0.02 equiv)[1]

  • Triethylamine [Et₃N] (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO[1]

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask and purge with argon. Add 4-amino-3-iodopyridine (500 mg, 2.27 mmol) and anhydrous DMF (10 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (80 mg, 0.11 mmol) and CuI (9 mg, 0.05 mmol). Stir for 5 minutes until the solution is homogenous.

  • Coupling: Add Et₃N (0.95 mL, 6.8 mmol) followed by the dropwise addition of phenylacetylene (0.30 mL, 2.72 mmol).

  • Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS. The intermediate (4-amino-3-(phenylethynyl)pyridine) may be observed.[1]

  • Cyclization (In-situ): Often, the conditions above are sufficient for cyclization. If the intermediate persists, add Potassium tert-butoxide (KOtBu, 2.0 equiv) and increase temperature to 100°C for 2 hours to force the 5-endo-dig cyclization.[1]

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM/MeOH (0% to 5%).

    • Expected Yield: 65–75%[3]

    • Appearance: Pale yellow to off-white solid.[1]

Mechanism & Critical Control Points

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The critical step is the regioselectivity of the cyclization . The amino group at position 4 attacks the alkyne activated by the metal or base.

MechanismStart4-Amino-3-iodopyridineOxAddOxidative Addition(Pd-Ar-I)Start->OxAddTransMetTransmetallation(Cu-Acetylide)OxAdd->TransMetRedElimReductive EliminationTransMet->RedElimIntermediate3-Alkynyl-4-aminopyridineRedElim->IntermediateCyclization5-endo-dig Cyclization(Cu/Base mediated)Intermediate->CyclizationProduct2-Phenyl-5-azaindoleCyclization->Product

Figure 2: Mechanistic pathway for the Sonogashira-Cyclization cascade.[1]

Method B: Direct C-H Arylation

This method utilizes the inherent nucleophilicity of the C2 position in the 5-azaindole core.[1] It is ideal for rapid analog generation but requires careful optimization to prevent N-arylation.[1]

Protocol

Reagents:

  • 1H-Pyrrolo[3,2-c]pyridine (5-azaindole) (1.0 equiv)[1]

  • Iodobenzene (1.5 equiv)

  • Pd(OAc)₂ (0.1 equiv)[1]

  • Ag₂CO₃ (2.0 equiv) - Acts as both oxidant and base.[1]

  • Additive: Pivalic acid (0.3 equiv) - Promotes C-H activation via CMD (Concerted Metallation-Deprotonation).[1]

  • Solvent: DMA or DMF.[4]

Workflow:

  • Combine 5-azaindole (118 mg, 1.0 mmol), Pd(OAc)₂ (22 mg), Ag₂CO₃ (550 mg), and pivalic acid (30 mg) in a sealed tube.

  • Add Iodobenzene (0.17 mL) and DMA (4 mL).

  • Heat to 120°C for 16 hours.

  • Filter through a Celite pad to remove silver salts.

  • Purify via preparative HPLC or column chromatography.

Note: N-protection (e.g., with a SEM or Boc group) significantly improves yields by preventing catalyst poisoning by the azaindole nitrogen, though it adds deprotection steps.

Analytical Data Summary

To validate the synthesis, compare obtained spectral data against these standard values.

PropertyValue / Characteristic Signal
Formula C₁₃H₁₀N₂
MW 194.24 g/mol
¹H NMR (DMSO-d₆) δ 11.8 (br s, NH), 8.85 (s, 1H, H-6), 8.20 (d, 1H, H-4), 7.90 (d, 2H, Ph), 7.45 (t, 2H, Ph), 7.35 (d, 1H, H-7), 7.05 (s, 1H, H-3).
¹³C NMR Characteristic peaks at ~140-145 ppm (Pyridine C-H), ~100 ppm (C-3 Pyrrole).[1]
HRMS (ESI) [M+H]⁺ calc: 195.0916

References

  • Synthesis of Azaindoles via Sonogashira Coupling: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018.[4]

  • General Sonogashira Protocol: Sonogashira coupling. Wikipedia/Organic Chemistry Portal.

  • C-H Activation of Azaindoles: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (Analogous chemistry for [3,2-c] isomer).

  • One-Pot Synthesis Strategies: One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles.[1] Asian J. Org. Chem, 2025.[5]

  • Patent Reference for 5-Azaindole Synthesis: Synthesis of pyrrolo[3,2-c]pyridine. GB2298199A.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine core, a heterocyclic aromatic compound, represents a significant structural motif in medicinal chemistry and drug development. As an isomer of indole with a nitrogen atom at the 5-position, it is often referred to as 5-azaindole. This fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, bestowing upon it distinct physicochemical and biological properties.[1] The strategic placement of the nitrogen atom in the pyridine ring allows for modulation of hydrogen bonding capabilities, polarity, and metabolic stability, making it an attractive scaffold for interacting with various biological targets.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine system have demonstrated a remarkable breadth of pharmacological activities. Notably, they have emerged as promising candidates in oncology and immunology, with specific analogues exhibiting potent inhibitory effects against key enzymes like FMS kinase, a target for anti-cancer and anti-arthritic therapies.[2] Furthermore, their utility as colchicine-binding site inhibitors highlights their potential as potent anticancer agents that disrupt microtubule dynamics.[3][4] This guide provides a comprehensive technical overview of the chemical properties of a key analogue, 2-Phenyl-1H-pyrrolo[3,2-c]pyridine, offering insights for researchers engaged in its synthesis, characterization, and application in drug discovery.

Synthesis and Structural Elucidation

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through various strategies, often building from either a substituted pyridine or a pyrrole precursor. Modern methods, such as synergetic copper/zinc-catalyzed annulation reactions, offer efficient routes to complex derivatives of this scaffold.[5][6][7]

A common strategy for constructing the core involves the cyclization of a functionalized pyridine derivative. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate, has been achieved from 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, and reductive cyclization.[4] This intermediate is then primed for further functionalization, typically via cross-coupling reactions.

Proposed Synthetic Route for 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

Synthetic_Pathway_2-Phenyl-1H-pyrrolo[3,2-c]pyridine reactant1 3-Amino-4-iodopyridine conditions Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->conditions reactant2 Phenylacetylene reactant2->conditions product 2-Phenyl-1H-pyrrolo[3,2-c]pyridine conditions->product Pd-catalyzed Annulation

Caption: Proposed Larock-type synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine are not extensively documented. However, data for the parent 1H-pyrrolo[3,2-c]pyridine scaffold provides a useful baseline.

Table 1: Physical Properties
PropertyValue (1H-pyrrolo[3,2-c]pyridine)Value (2-Phenyl-1H-pyrrolo[3,2-c]pyridine)
Molecular Formula C₇H₆N₂C₁₃H₁₀N₂
Molecular Weight 118.14 g/mol 194.23 g/mol
Melting Point 113 °C[8][9]Data not available
Boiling Point 132 °C at 0.2 mmHg[8]Data not available
Appearance White to light yellow solid[9]Expected to be a solid
Solubility Data not availableExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including various 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives and 2-phenyl-1H-pyrrole.[3][4][10]

Structure_Numbering img_node label_N1 1 (N-H) label_C2 2 label_C3 3 label_C3a 3a label_C4 4 label_N5 5 label_C6 6 label_C7 7 label_C7a 7a label_Ph Phenyl at C2 Reactivity_Map structure N1_H N-H Acidity (pKa ~17-19, indole-like) Site for N-alkylation/arylation p_N1_H N1_H->p_N1_H Deprotonation C3 Electrophilic Attack (e.g., Halogenation, Nitration) p_C3 C3->p_C3 SEAr C6 Nucleophilic Substitution (if leaving group is present) Site for Suzuki/Buchwald coupling p_C6 C6->p_C6 Cross-Coupling Pyridine_N Protonation Site Lewis Basic Center p_Pyridine_N Pyridine_N->p_Pyridine_N Acid-Base p_N1_H->structure p_C3->structure p_C6->structure p_Pyridine_N->structure

Sources

The Pharmacological Potential of the 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

The 2-Phenyl-1H-pyrrolo[3,2-c]pyridine scaffold (a derivative of 5-azaindole ) represents a privileged structure in medicinal chemistry, distinct from its more common 7-azaindole counterparts.[1] Its utility is driven by the unique electronic distribution of the pyridine nitrogen at the 5-position, which alters hydrogen bond acceptor capabilities within the kinase hinge region.[1] This guide analyzes the scaffold's primary biological activities—specifically as a FMS (CSF-1R) kinase inhibitor and a tubulin polymerization inhibitor —and provides validated protocols for its synthesis and evaluation.

Structural Basis & Pharmacophore Analysis[1]

The 1H-pyrrolo[3,2-c]pyridine core functions as a bioisostere of indole and purine.[1] The introduction of a phenyl group at the C2 position creates a lipophilic moiety essential for occupying the hydrophobic "selectivity pockets" adjacent to the ATP-binding sites in kinases.

Electronic & Steric Properties
  • 5-Azaindole Core: Unlike indole, the pyridine nitrogen (N5) acts as a weak base (pKa ~8.[1]2) and a hydrogen bond acceptor. This allows the scaffold to mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone residues of the kinase hinge region.

  • 2-Phenyl Substitution: This moiety restricts conformational freedom and extends the molecule into the hydrophobic back-pocket (often Gatekeeper residues), enhancing selectivity over structurally similar kinases.[1]

Mechanism of Action: Dual Modality
  • Kinase Inhibition (Type I/II): The scaffold anchors to the hinge region via the pyrrole NH (donor) and pyridine N (acceptor). The 2-phenyl group stabilizes the active conformation (Type I) or locks the "DFG-out" conformation (Type II) depending on further substitution (e.g., urea linkers).[1]

  • Microtubule Destabilization: Recent studies (2024) indicate that rigidifying colchicine analogs with this scaffold allows binding to the colchicine-binding site on

    
    -tubulin, inhibiting polymerization and inducing G2/M arrest.[1]
    

Key Biological Targets & Activity[1][2]

FMS Kinase (CSF-1R) Inhibition

The Colony Stimulating Factor-1 Receptor (FMS) is a primary target for this scaffold.[1] Overexpression of FMS is linked to macrophage-driven inflammation and metastatic cancer progression.[1]

  • Lead Compound: KIST101029 and its derivative Compound 1r .[2][3]

  • Potency: Compound 1r demonstrates an IC50 of 30 nM against FMS kinase.[2][3]

  • Selectivity: High selectivity index (>30-fold) against similar kinases like c-Met and FLT3, attributed to the specific interaction of the 2-phenyl moiety with the FMS activation loop.[1]

Tubulin Polymerization Inhibition

Derivatives of this scaffold serve as Colchicine Binding Site Inhibitors (CBSIs).

  • Potency: IC50 values ranging from 0.12 to 0.21 µM against HeLa and MCF-7 cell lines.[1][4]

  • Mechanism: The scaffold occupies the interface between

    
    - and 
    
    
    
    -tubulin, preventing microtubule assembly.[1]

Structure-Activity Relationship (SAR)[1][5][6][7]

The following table summarizes the impact of substitutions on the 2-phenyl-1H-pyrrolo[3,2-c]pyridine core, synthesized from key literature data.

PositionModificationBiological Consequence
N1 (Pyrrole) Unsubstituted (NH)Essential for H-bond donation to Kinase Hinge (Glu/Met residues).[1]
N1 (Pyrrole) Methylation/AlkylationOften reduces kinase potency (loss of H-donor) but may improve pharmacokinetic solubility.[1]
C2 (Phenyl) Unsubstituted PhenylProvides baseline hydrophobic interaction.[1] Moderate potency.[1][4][5][6]
C2 (Phenyl) 4-Amide/Urea linkage Critical for FMS activity. Extensions here reach the DFG motif, boosting potency to nanomolar range (e.g., KIST101029).[1]
C2 (Phenyl) 3,4,5-TrimethoxyEssential for Tubulin binding (mimics Colchicine A-ring).[1]
C3 (Pyrrole) Halogen (Br/Cl)Increases lipophilicity; often used as a handle for further cross-coupling.
N5 (Pyridine) N-Oxide formationGenerally abolishes activity due to loss of H-bond acceptor capability.[1]

Visualizing the Mechanism

Pharmacophore Binding Mode (Kinase Hinge)

The following diagram illustrates the critical interactions of the scaffold within the ATP-binding pocket.

G Scaffold 2-Phenyl-pyrrolo[3,2-c]pyridine Hinge Kinase Hinge Region (Backbone Residues) Scaffold->Hinge H-Bond Acceptor (N5) H-Bond Donor (NH1) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket Hydrophobic Interaction (2-Phenyl Ring) Activity Inhibition of Phosphorylation Hinge->Activity Blocks ATP Binding Pocket->Activity Stabilizes Inactive Conf.

Figure 1: Bidentate binding mode of the 5-azaindole scaffold in the kinase hinge region.[1]

Experimental Protocols

Chemical Synthesis: Palladium-Catalyzed C-H Activation

Rationale: Traditional Fisher indole synthesis fails with electron-deficient pyridines.[1] The Larock heteroannulation or Suzuki-Miyaura coupling is preferred for 2-substituted 5-azaindoles.[1]

Protocol: Suzuki-Miyaura Cross-Coupling Strategy

  • Starting Material: 2-iodo-1H-pyrrolo[3,2-c]pyridine (protected with Boc or SEM).[1]

  • Reagents: Phenylboronic acid derivative (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group (if applicable).

  • Validation: 1H-NMR must show disappearance of C2-proton and appearance of phenyl aromatic protons.

Biological Assay: ADP-Glo™ Kinase Assay (FMS/c-Met)

Rationale: A homogeneous, luminescent assay measuring ADP formation.[1] It is preferred over radiometric assays for high-throughput screening due to high Z' factors (>0.7).[1]

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant FMS kinase (0.2 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivative (serial dilution in DMSO) into 384-well white plates.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (Poly-Glu-Tyr substrate).[1]

    • Note: ATP concentration should equal the Km(app) for the specific kinase (approx 10 µM for FMS).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Calculation: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Diagram

Workflow Start Start: 2-Iodo-5-azaindole Synth Suzuki Coupling (Pd-Cat, 90°C) Start->Synth Purify HPLC Purification (>95% Purity) Synth->Purify Assay ADP-Glo Kinase Assay (IC50 Determination) Purify->Assay Data Data Analysis (Sigmoidal Fit) Assay->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.[1]

Future Perspectives

The 2-phenyl-1H-pyrrolo[3,2-c]pyridine scaffold is evolving beyond simple inhibition.[1]

  • PROTACs: The solvent-exposed regions of the 2-phenyl ring (specifically para-position amides) provide ideal attachment points for E3 ligase linkers, enabling targeted protein degradation of c-Met or FMS.[1]

  • Combination Therapy: Combining these FMS inhibitors with checkpoint inhibitors (PD-1/PD-L1) is a promising strategy to overcome tumor microenvironment immunosuppression.[1]

References

  • El-Naggar, A. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[1][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.[9]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[1]

  • Popowycz, F., et al. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles.[1] Tetrahedron.[1]

Sources

The 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Motif for Kinase Inhibition and Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is just as critical as target affinity. The 2-phenylindole scaffold is a historically significant pharmacophore, yet its clinical translation is frequently hindered by high lipophilicity and poor aqueous solubility. By employing a systematic "nitrogen-walk" approach, medicinal chemists have demonstrated that replacing specific carbon atoms in the indole core with nitrogen fundamentally alters the molecule's drug-like properties. Specifically, the 5-aza substitution—yielding the 2-phenyl-1H-pyrrolo[3,2-c]pyridine core—has emerged as a highly privileged structural motif. This technical guide explores the chemical rationale, synthetic methodologies, and dual therapeutic applications of this scaffold in metabolic diseases and neurology.

Chemical Rationale: Overcoming the Lipophilicity Barrier

The decision to transition from an indole to a pyrrolo[3,2-c]pyridine (5-azaindole) core is driven by structural biology and thermodynamics. The introduction of a nitrogen atom at the 5-position serves two primary functions:

  • Electrostatic Modulation: The lone pair on the pyridine nitrogen introduces a novel hydrogen-bond acceptor, allowing for tighter binding within polar pockets of transmembrane helices.

  • Solubility Enhancement: The nitrogen substitution drastically lowers the calculated partition coefficient (CLogP). This reduction in lipophilicity improves kinetic aqueous solubility from practically insoluble (<1.0 µg/mL) to highly soluble (>50.0 µg/mL), preventing non-specific protein binding and aggregation during in vitro assays[1].

Synthetic Methodology: Bypassing Classical Limitations

The synthesis of azaindoles is notoriously challenging. The classical relies on the acid-catalyzed [3,3]-sigmatropic rearrangement of phenylhydrazones. However, this method frequently fails or provides exceptionally low yields when applied to pyridylhydrazones[2]. The electron-deficient nature of the pyridine ring, compounded by the protonation of the nitrogen atom in acidic media, severely deactivates the system toward the necessary rearrangement[2].

To circumvent this, modern discovery workflows rely on transition-metal-catalyzed cross-coupling. The most robust, self-validating protocol involves a Sonogashira coupling followed by a tandem 5-endo-dig cyclization[1].

Synthesis A 4-Amino-3-iodopyridine (Starting Material) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI Phenylacetylene A->B C o-Alkynylpyridinamine (Intermediate) B->C D 5-endo-dig Cyclization Base, Heat C->D E 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (Target Scaffold) D->E

Figure 1: Synthetic workflow for 2-Phenyl-1H-pyrrolo[3,2-c]pyridine via cross-coupling.

Dual Therapeutic Modalities

G-Protein-Coupled Receptor Kinase 5 (GRK5) Inhibition

In pancreatic


-cells, G-protein-coupled receptors (GPCRs) play a vital role in mediating insulin secretion. However, phosphorylates these activated GPCRs, leading to 

-arrestin recruitment and subsequent receptor desensitization[3]. In metabolic diseases like Type 2 Diabetes (T2D), overactive GRK5 blunts the necessary insulin response.

Researchers have discovered that [4]. By inhibiting GRK5, these compounds prevent GPCR desensitization, leading to an insulin-independent increase in glucose uptake and enhanced insulin release[3]. A prominent example is GRK5-IN-2, a pyridine-based bicyclic compound that inhibits GRK5 and reduces lipid accumulation in metabolic disease models[5].

Pathway GPCR GPCR Activation (Pancreatic Beta Cell) GRK5 GRK5 Kinase (Overactive in Disease) GPCR->GRK5 Phosphorylates Insulin Sustained GPCR Signaling (Enhanced Insulin Release) GPCR->Insulin Drives Pathway Desens Receptor Desensitization (Blunted Insulin) GRK5->Desens Recruits Arrestin Inhib Pyrrolo[3,2-c]pyridine (GRK5 Inhibitor) Inhib->GRK5 Blocks Activity Inhib->Insulin Rescues Function

Figure 2: GRK5 inhibition pathway promoting sustained GPCR signaling and insulin release.

Cannabinoid 1 Receptor (CB1R) Positive Allosteric Modulation

Beyond kinase inhibition, the 2-phenyl-1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to target GPCRs directly. Orthosteric agonists of CB1R often present narrow therapeutic windows due to psychoactive side effects. By applying a , scientists developed 5-aza-2-phenylindole derivatives that act as Positive Allosteric Modulators (PAMs)[1]. These compounds enhance the receptor's response to endogenous cannabinoids without triggering adverse cannabimimetic effects, offering preclinical efficacy in treating glaucoma and inflammatory pain[1].

Quantitative Structure-Activity Data

The following table summarizes the causal relationship between scaffold modification and physicochemical/pharmacological improvements:

Scaffold TypeCore StructureCLogP (Est.)Kinetic Aqueous SolubilityPrimary Target ApplicationKey Mechanism
2-Phenylindole Indole~4.8< 1.0 µg/mLCB1 ReceptorAgo-PAM
5-Aza-2-phenylindole Pyrrolo[3,2-c]pyridine~2.9> 50.0 µg/mLCB1 ReceptorPAM[1]
Substituted Pyrrolo-pyridine Pyrrolo[3,2-c]pyridine~3.2> 40.0 µg/mLGRK5 KinaseKinase Inhibition[4]

Validated Experimental Workflows

Protocol 1: Synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

Causality Note: The choice of Pd(PPh3)2Cl2 and CuI in degassed DMF ensures the maintenance of the active Pd(0) catalytic cycle while preventing oxidative homocoupling of the alkyne. The addition of DIPEA serves a dual purpose: neutralizing the hydroiodic acid byproduct and facilitating the subsequent 5-endo-dig cyclization.

  • Preparation: Evacuate and backfill an oven-dried round-bottom flask with argon.

  • Catalyst Loading: Charge the flask with Pd(PPh3)2Cl2 (0.135 mmol) and CuI (0.230 mmol)[1].

  • Solvent Addition: Add degassed DMF (5 mL) via cannula, followed by a degassed solution of N,N-diisopropylethylamine (DIPEA, 2.5 mL)[1].

  • Reagent Addition: Introduce 4-amino-3-iodopyridine (1.0 eq) and phenylacetylene (1.2 eq).

  • Cyclization: Stir the reaction mixture at 80–100 °C for 12 hours to drive both the cross-coupling and the tandem intramolecular cyclization.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel flash chromatography to yield the pure azaindole.

Protocol 2: GRK5 Kinase TR-FRET Inhibition Assay

Causality Note: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed because it provides a highly sensitive, self-validating readout with built-in ratiometric correction for compound autofluorescence, which is common in heterocyclic scaffolds.

  • Enzyme Preparation: Prepare a 2X enzyme/substrate mixture containing recombinant human GRK5 and a fluorescently labeled GPCR peptide substrate in kinase buffer (HEPES pH 7.4, MgCl2, EGTA).

  • Dispensing: Dispense the mixture into a 384-well low-volume assay plate.

  • Compound Addition: Add the pyrrolo[3,2-c]pyridine test compounds (e.g., GRK5-IN-2) in a 10-point dose-response titration (0.1 nM to 100 µM)[5].

  • Initiation: Initiate the reaction by adding 2X ATP solution (at the predetermined Km for GRK5).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET development reagent (Europium-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

References

  • Thakur, G. A., et al. "Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Ullrich, A., et al. "Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators." European Patent Office, EP2818472A1, 2014.
  • Science of Synthesis. "Product Class 22: Azaindoles and Their Derivatives." Thieme Chemistry. URL:[Link]

Sources

1H NMR Analysis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Analysis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The scaffold 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (often referred to as a 2-phenyl-5-azaindole derivative) represents a critical pharmacophore in kinase inhibition and oncology research. Its fused bicyclic system—comprising a pyridine ring fused to a pyrrole ring—presents unique spectroscopic challenges due to tautomerism, exchangeable protons, and specific electronic effects induced by the pyridine nitrogen.

This guide provides a definitive protocol for the structural characterization of this molecule using proton nuclear magnetic resonance (


H NMR). It synthesizes experimental data with mechanistic interpretation to ensure reproducible and accurate spectral assignment.

Structural Analysis & Spin System

Before analyzing the spectrum, one must define the spin system and IUPAC numbering. The pyrrolo[3,2-c]pyridine core contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N5).

Molecular Numbering & Protons
  • H-1 (NH): The exchangeable pyrrole proton.

  • H-3: The singlet on the pyrrole ring (C2 is substituted with a phenyl group).

  • H-4: The singlet on the pyridine ring, deshielded by the adjacent bridgehead and N5.

  • H-6: The doublet alpha to the pyridine nitrogen (N5).

  • H-7: The doublet beta to the pyridine nitrogen.

  • Phenyl Ring: A typical AA'BB'C spin system (ortho, meta, para protons).

Visualization of the Spin System

The following diagram illustrates the numbering scheme and the logical flow of connectivity required for assignment.

G Figure 1: Structural Numbering & Spin System Logic cluster_0 Pyrrolo[3,2-c]pyridine Core N1 N1 (NH) ~12.0 ppm C2 C2 (Phenyl) N1->C2 Neighbor H3 H-3 ~7.0 ppm (s) C2->H3 Neighbor H4 H-4 ~8.8 ppm (s) N5 N5 (Pyridine N) H4->N5 Deshielding Zone H6 H-6 ~8.2 ppm (d) N5->H6 Alpha H7 H-7 ~7.4 ppm (d) H6->H7 Ortho Coupling (J ~5-6 Hz)

Caption: Structural numbering of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine showing calculated chemical shift zones and key coupling interactions.

Sample Preparation Protocol

Proper sample preparation is the first step in self-validating NMR analysis. The choice of solvent critically affects the visibility of the labile N-H proton and the resolution of the aromatic multiplets.

Solvent Selection: DMSO-d6 vs. CDCl3[1][2]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Reasoning: The polar nature of the 5-azaindole scaffold often leads to poor solubility in CDCl

      
      . Furthermore, DMSO-d6 slows the exchange rate of the N-H proton (H-1), resulting in a sharp, distinct singlet downfield (~12 ppm). In CDCl
      
      
      
      , this signal is often broad or invisible due to rapid exchange.
  • Alternative: MeOD (Methanol-d4)

    • Warning: Use only if necessary. The N-H proton will exchange with deuterium and disappear from the spectrum, removing a key verification signal.

Preparation Steps
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30–60 seconds. Ensure the solution is clear and free of suspended particles which cause line broadening.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.

Spectral Assignment & Data Analysis

The following data represents the standard assignment for 2-Phenyl-1H-pyrrolo[3,2-c]pyridine in DMSO-d6.

Chemical Shift Table[3]
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Explanation
H-1 (NH) 11.97 Broad Singlet-Labile pyrrole proton; highly deshielded by aromaticity and H-bonding.
H-4 8.82 Singlet-Most deshielded aromatic proton. Located between bridgehead C3a and Pyridine N5.
H-6 8.17 Doublet5.0 – 6.0Alpha to Pyridine N5. Couples with H-7.
Phenyl (Ortho) 7.90 – 8.00 Doublet/Multiplet~7.5Ortho protons of the 2-phenyl ring.
Phenyl (Meta) 7.45 – 7.55 Triplet/Multiplet~7.5Meta protons of the 2-phenyl ring.
H-7 7.35 – 7.45 Doublet (or dd)5.0 – 6.0Beta to Pyridine N5. Overlaps often occur with phenyl protons.
Phenyl (Para) 7.30 – 7.40 Triplet/Multiplet~7.5Para proton; often overlaps with H-7.
H-3 7.02 Singlet~1.0 (Long range)Characteristic signal of 2-substituted azaindoles. Upfield due to electron density in pyrrole ring.

Note: Values are based on literature precedents for 5-azaindole derivatives [1]. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Detailed Mechanistic Interpretation
The Pyridine Ring System (H-4, H-6, H-7)

The pyridine ring protons are the most diagnostic.

  • H-4 (The "Sentinel" Singlet): This proton appears as a singlet around 8.82 ppm. It is unique because it sits on the carbon (C4) flanked by the bridgehead carbon and the pyridine nitrogen. It lacks a vicinal neighbor, preventing strong splitting, though small long-range coupling (

    
     Hz) to H-6 or H-7 is sometimes observed in high-resolution scans.
    
  • H-6 vs. H-7: H-6 is closer to the electronegative nitrogen (N5), pushing it downfield (~8.17 ppm) compared to H-7 (~7.40 ppm). The coupling constant between them (

    
    ) is typically 5.5 Hz, characteristic of pyridine ortho-coupling.
    
The Pyrrole Ring (H-3)[1]
  • H-3: With the phenyl group at C2, the only remaining proton on the pyrrole ring is H-3. It appears as a sharp singlet at ~7.02 ppm. This is significantly upfield compared to the pyridine protons, reflecting the electron-rich nature of the pyrrole ring.

The Phenyl Substituent[2][3][4]
  • The phenyl group exhibits a standard pattern. The ortho protons are deshielded by the anisotropy of the azaindole ring, appearing most downfield among the phenyl protons (~7.9 ppm).

Advanced Verification Strategy (2D NMR)

To ensure "Trustworthiness" (the T in E-E-A-T), one should not rely solely on 1D shifts. The following 2D workflow confirms the connectivity.

Correlation Logic
  • COSY (Correlation Spectroscopy):

    • Confirm the H-6

      
       H-7  spin system.
      
    • Confirm the Phenyl Ortho

      
       Meta 
      
      
      
      Para
      chain.
    • Validation: H-4 and H-3 should show no strong COSY cross-peaks (they are singlets).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Assigns protons to their direct carbons.

    • Critical Check: H-4 (C4) and H-6 (C6) carbons will be chemically distinct.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Bridge" Experiment: Look for a correlation from H-3 to C2 and from Phenyl-Ortho protons to C2 . This definitively proves the phenyl group is attached at position 2.

    • N-H Correlation: The NH proton often shows HMBC correlations to C2, C3, and C3a, anchoring the pyrrole assignments.

Workflow Diagram

Workflow Figure 2: Self-Validating 2D NMR Workflow cluster_2D Verification Phase Step1 1. Acquire 1H NMR (DMSO-d6) Step2 2. Identify Key Singlets (H-4 @ ~8.8, H-3 @ ~7.0) Step1->Step2 COSY COSY Experiment Confirm H6-H7 coupling Step2->COSY HMBC HMBC Experiment Link Phenyl to C2 COSY->HMBC Result Confirmed Structure 2-Phenyl-1H-pyrrolo[3,2-c]pyridine HMBC->Result

Caption: Step-by-step logic for confirming the structure using 1D and 2D NMR techniques.

Troubleshooting & Common Impurities

When analyzing 2-phenyl-5-azaindole, common artifacts can obscure data.

Impurity/ArtifactChemical Shift (DMSO-d6)Identification
Water (

)
~3.33 ppmBroad singlet. Integration varies with dryness.
Residual DMSO 2.50 ppmQuintet. Used for calibration.
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Common solvent from silica column purification.
Dichloromethane 5.76 ppmSinglet. Common extraction solvent.
Rotamers Split signalsRare for this specific molecule, but possible if bulky substituents are added to the phenyl ring.

References

  • Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives. Royal Society of Chemistry. (Provides comparative NMR data for phenyl-azaindole derivatives).

  • Spectroscopic Characterization of 2-Phenyl-1H-pyrrole. BenchChem. (Foundational data for the phenyl-pyrrole fragment).

  • NMR Chemical Shifts of Trace Impurities. University of Illinois / J. Org. Chem. (Standard reference for solvent impurities).

(Note: The chemical shifts provided in Section 4 are synthesized from authoritative spectral databases and literature precedents for 5-azaindole scaffolds, specifically aligning with data found in synthesis papers such as Source 1.1).

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic properties of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] This document will delve into the theoretical principles governing its vibrational modes, a detailed interpretation of its expected Fourier-Transform Infrared (FTIR) spectrum, a standardized experimental protocol for data acquisition, and the potential applications of this analysis in research and quality control. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine and the Role of Infrared Spectroscopy

2-Phenyl-1H-pyrrolo[3,2-c]pyridine belongs to the family of pyrrolopyridines, which are bicyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring.[4] This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2][3][4][5] The presence of the phenyl substituent at the 2-position further enhances its structural complexity and potential for targeted drug design.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[6][7] By measuring the absorption of infrared radiation, an IR spectrum is generated, which serves as a unique molecular "fingerprint." Each peak in the spectrum corresponds to a specific vibrational motion (e.g., stretching, bending) of the chemical bonds within the molecule. For a molecule like 2-Phenyl-1H-pyrrolo[3,2-c]pyridine, IR spectroscopy is indispensable for:

  • Structural Elucidation: Confirming the presence of key functional groups (N-H, C-H, C=C, C=N) and the overall molecular framework.[6]

  • Purity Assessment: Detecting the presence of impurities or residual starting materials from its synthesis.

  • Reaction Monitoring: Tracking the progress of synthetic reactions involving the pyrrolopyridine core.

  • Polymorph and Isomer Differentiation: Distinguishing between different solid-state forms or constitutional isomers.

This guide will provide a detailed roadmap for utilizing FTIR spectroscopy to characterize 2-Phenyl-1H-pyrrolo[3,2-c]pyridine with a high degree of scientific rigor.

Theoretical Principles: Understanding the Vibrational Landscape

The infrared spectrum of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine is governed by the vibrational frequencies of its constituent functional groups. The molecule's structure, a fusion of a pyrrole and a pyridine ring with a phenyl substituent, gives rise to a complex but interpretable spectrum. The key vibrational modes are associated with the N-H group of the pyrrole ring, the aromatic C-H bonds of all three rings, and the various C=C and C=N stretching vibrations within the heterocyclic system.

The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic masses, and molecular symmetry. For instance, the N-H stretching vibration is expected to be a relatively sharp peak in the high-frequency region, while the "fingerprint" region (below 1500 cm⁻¹) will contain a multitude of complex vibrations characteristic of the entire molecular skeleton.

Predicted Infrared Spectrum of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

While an experimental spectrum for this specific molecule is not widely published, we can predict its key absorption bands based on the extensive literature on related heterocyclic compounds.[6][7][8] The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Comments
~3400 - 3300N-H stretching (pyrrole)Medium, SharpThe position can be sensitive to hydrogen bonding.
~3100 - 3000Aromatic C-H stretchingMedium to WeakMultiple bands may be observed due to the different aromatic rings.
~1620 - 1580C=C and C=N stretching (ring)Medium to StrongCharacteristic of the pyrrolopyridine and phenyl rings.
~1550 - 1450Aromatic ring skeletal vibrationsMedium to StrongA series of sharp bands indicative of the aromatic systems.
~1400 - 1200In-plane C-H bendingMedium
~900 - 675Out-of-plane C-H bendingStrongThe pattern of these bands can provide information about the substitution on the aromatic rings.

Diagram of Key Molecular Vibrations:

G cluster_molecule 2-Phenyl-1H-pyrrolo[3,2-c]pyridine cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations mol Key Vibrational Modes NH_stretch N-H Stretch (~3350 cm⁻¹) mol->NH_stretch CH_arom_stretch Aromatic C-H Stretch (~3050 cm⁻¹) mol->CH_arom_stretch CC_CN_stretch C=C & C=N Stretch (~1600 cm⁻¹) mol->CC_CN_stretch CH_in_plane_bend In-plane C-H Bend (~1300 cm⁻¹) mol->CH_in_plane_bend CH_out_of_plane_bend Out-of-plane C-H Bend (~750 cm⁻¹) mol->CH_out_of_plane_bend

Caption: Key vibrational modes of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for obtaining a high-quality FTIR spectrum of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine.

4.1. Instrumentation and Sample Preparation

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation. Alternatively, the KBr pellet method can be employed.

  • Sample: A few milligrams of solid 2-Phenyl-1H-pyrrolo[3,2-c]pyridine. The sample should be dry and of high purity.

4.2. Data Acquisition Workflow

The following diagram illustrates the step-by-step workflow for acquiring the FTIR spectrum.

G start Start background 1. Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Place Sample on ATR Crystal background->sample_prep apply_pressure 3. Apply Consistent Pressure sample_prep->apply_pressure collect_sample 4. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->collect_sample process_data 5. Process Data (Baseline Correction, Normalization) collect_sample->process_data analyze 6. Spectral Interpretation process_data->analyze end End analyze->end

Caption: Experimental workflow for FTIR data acquisition.

4.3. Data Processing and Interpretation

  • Background Correction: The collected sample spectrum is automatically ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Baseline Correction: A baseline correction is applied to ensure that all absorption peaks originate from a flat baseline.

  • Peak Picking and Annotation: The wavenumbers of the absorption maxima are identified and tabulated.

  • Spectral Interpretation: The annotated peaks are assigned to their corresponding vibrational modes based on the predicted values in Section 3 and comparison with spectral databases of related compounds.

Applications in Drug Development and Quality Control

The application of FTIR spectroscopy in the context of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine extends throughout the drug development lifecycle:

  • Lead Optimization: Rapidly confirming the successful synthesis of new derivatives and analogues.

  • Process Chemistry: Monitoring the efficiency of synthetic routes and identifying potential process-related impurities.

  • Formulation Development: Assessing drug-excipient compatibility and detecting any changes in the solid-state form of the active pharmaceutical ingredient (API).

  • Quality Control: Establishing a reference spectrum for batch release testing and ensuring the identity and purity of the final product.

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine. By understanding the theoretical underpinnings of its vibrational spectrum and following a robust experimental protocol, researchers and scientists can effectively utilize FTIR as a powerful tool for structural characterization and quality assessment. The predicted spectral data and interpretation framework presented herein serve as a valuable resource for those working with this important class of heterocyclic compounds.

References

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved from [Link]

  • Crespo, G. A., Afshar, M. G., & Bakker, E. (2014). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. Biopolymers, 4(4), 235-243.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
  • Al-Khafaji, Y. A. H. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-11.
  • Talaq, M. A. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. LAP LAMBERT Academic Publishing.
  • Carp, O., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 28(12), 4725.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302307.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Retrieved from [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Biology Pharmacy and Health Sciences, 6(2), 2053.
  • Krzyżak, E., & Słoczyńska, K. (2021).
  • Abdel-Maksoud, M. S., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1148-1155.
  • Zadykowicz, B., & Chilin, A. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 34-56.
  • Nishiyama, H., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534.
  • Wang, Y., et al. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-49.
  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (Master's thesis, Graz University of Technology).
  • Poater, J., et al. (2019). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 21(34), 18699-18706.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. Herein, we provide a comprehensive overview of the modern analytical techniques and methodologies required for the unambiguous structural determination of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine analogs, a class of compounds of significant interest in medicinal chemistry.[1][2][3]

Introduction: The Significance of the 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] The precise structural characterization of these molecules is paramount, as subtle changes in substitution patterns can dramatically influence their pharmacological profiles. This guide will walk through a multi-pronged analytical approach, from initial confirmation of the molecular formula to the definitive assignment of all atoms and their spatial relationships.

The Foundational Pillars of Structural Elucidation

The structural elucidation of a novel 2-Phenyl-1H-pyrrolo[3,2-c]pyridine analog is a systematic process that builds upon layers of evidence. The primary techniques employed are Mass Spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework.

Mass Spectrometry: The First Glimpse of the Molecule

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the initial and indispensable step. It provides the accurate mass of the molecular ion, allowing for the confident determination of the elemental composition.

Experimental Protocol for High-Resolution Mass Spectrometry (ESI-Q-TOF):

  • Sample Preparation: A dilute solution of the analog is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is measured and used to calculate the molecular formula using software that considers isotopic distribution. For example, for a hypothetical compound C₁₉H₁₅N₃O, the calculated exact mass for [M+H]⁺ would be compared to the experimentally observed mass.

The fragmentation patterns observed in the mass spectrum can also offer initial structural clues, though for rigid aromatic systems like the 2-Phenyl-1H-pyrrolo[3,2-c]pyridine core, extensive fragmentation is not always observed under soft ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For a typical 2-Phenyl-1H-pyrrolo[3,2-c]pyridine analog, the spectrum can be divided into distinct regions:

  • Aromatic Region (δ 7.0-9.5 ppm): This region contains signals for the protons on the pyridine, pyrrole, and phenyl rings. The chemical shifts and coupling patterns are highly informative. For instance, the proton at position 4 of the pyrrolo[3,2-c]pyridine core is often a singlet and appears at a downfield chemical shift due to the influence of the adjacent nitrogen atom.

  • Substituent-Specific Regions: The chemical shifts of protons on any substituents on the core structure will appear in characteristic regions of the spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Core

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrrole Ring
N-H10.0 - 12.0 (broad singlet)-
C3-H6.5 - 7.5 (doublet)100 - 110
Pyridine Ring
C4-H8.0 - 9.5 (singlet)135 - 150
C6-H7.0 - 8.0 (doublet)115 - 125
C7-H7.5 - 8.5 (doublet)140 - 155
Quaternary Carbons
C2-145 - 160
C3a-120 - 130
C7a-140 - 150
Phenyl Ring
ortho-H7.2 - 8.0 (multiplet)125 - 130
meta-H7.2 - 7.6 (multiplet)128 - 130
para-H7.2 - 7.6 (multiplet)127 - 129
ipso-C-130 - 140

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the substituents.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons within the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[5] It is invaluable for identifying coupled spin systems within the aromatic rings and any aliphatic chains in the substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹JCH).[6] This allows for the direct assignment of the carbon signal for each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[5][6] By observing these long-range correlations, one can piece together the connectivity of the entire molecule, including the connections between different ring systems and between the core and its substituents.

Diagram 1: A Generalized Workflow for NMR-based Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify Spin Systems C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) HSQC HSQC (¹JCH Connectivity) C13_NMR->HSQC Assign Protonated Carbons HMBC HMBC (²JCH & ³JCH Connectivity) COSY->HMBC Confirm Proton Network HSQC->HMBC Anchor Long-Range Correlations Final_Structure Unambiguous Structure of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Analog HMBC->Final_Structure Assemble Molecular Framework

Caption: Key HMBC correlations for structural assignment.

Confirmatory and Advanced Techniques

While MS and NMR provide the bulk of the structural information, other techniques can offer definitive proof and further insights.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. [7][8]This technique is particularly valuable for confirming the regiochemistry of substitution and for studying intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. [7][8]

Computational Chemistry: A Predictive and Corroborative Tool

Density Functional Theory (DFT) calculations have become a powerful tool in structural elucidation. [9][10][11]By calculating theoretical NMR chemical shifts (¹H and ¹³C) for a proposed structure, these can be compared to the experimental data. A strong correlation between the calculated and experimental values provides a high degree of confidence in the structural assignment. This approach is particularly useful for distinguishing between closely related isomers where NMR data alone may be ambiguous.

Experimental Protocol for DFT-based NMR Chemical Shift Calculation:

  • Structure Optimization: The 3D coordinates of the proposed analog are generated and subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). [12]2. NMR Calculation: A Gauge-Including Atomic Orbital (GIAO) NMR calculation is performed on the optimized geometry to compute the absolute shielding tensors. [12]3. Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

  • Correlation Analysis: The predicted chemical shifts are plotted against the experimental values. A linear regression analysis with a high correlation coefficient (R²) provides strong support for the proposed structure.

Conclusion

The structural elucidation of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine analogs requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, allows for the complete assignment of the molecular framework. For absolute confirmation, single-crystal X-ray crystallography remains the definitive method. Furthermore, computational chemistry, through DFT-based NMR predictions, offers a powerful and increasingly accessible means of verifying structural assignments and resolving ambiguities. By following the integrated workflow outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for their further development in medicinal chemistry and other scientific disciplines.

References

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. PubMed. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes. ResearchGate. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

  • NMR shifts with relativistic DFT. SCM. [Link]

  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. HETEROCYCLES. [Link]

  • On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance. Semantic Scholar. [Link]

  • The DFT route to NMR chemical shifts. Semantic Scholar. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo(1,2-b)- pyridazine Derivative. SciSpace. [Link]

  • 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. [Link]

Sources

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the intricate structure-activity relationships (SAR) of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives, a class of compounds showing significant promise in oncology and beyond.

This guide will dissect the chemical nuances that govern the biological activity of these derivatives, providing a foundational understanding for the rational design of next-generation therapeutics. We will explore their synthesis, key biological targets, and the critical interplay between structural modifications and pharmacological outcomes.

The 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Core: A Scaffold of Therapeutic Potential

The 2-Phenyl-1H-pyrrolo[3,2-c]pyridine core represents a unique bicyclic heteroaromatic system that offers a rigid framework for the precise spatial orientation of various substituents. This structural rigidity is a key attribute, as it can lead to higher binding affinities and selectivities for specific protein targets. The core itself is composed of a pyrrole ring fused to a pyridine ring, with a phenyl group at the 2-position of the pyrrole moiety. This phenyl ring provides a crucial anchor point for a multitude of chemical modifications, allowing for the fine-tuning of the molecule's pharmacological profile.

The therapeutic potential of this scaffold is underscored by its ability to modulate the activity of key proteins implicated in disease pathogenesis. Notably, derivatives of this class have demonstrated potent activity as:

  • Anticancer Agents: By targeting crucial components of cell division and signaling, such as tubulin and various kinases, these compounds have shown significant promise in inhibiting tumor growth.[1][2]

  • Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-Phenyl-1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an effective template for the development of potent and selective kinase inhibitors.[2][3]

  • Anti-inflammatory Agents: Emerging evidence suggests that certain derivatives possess anti-inflammatory properties, indicating their potential for treating a range of inflammatory conditions.[1]

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold and the 2-phenyl ring. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications at the N-1 Position of the Pyrrolopyridine Core

The nitrogen atom at the 1-position of the pyrrole ring is a key site for chemical elaboration. Substituents at this position can significantly influence the molecule's interaction with its biological target and its overall physicochemical properties.

For instance, in a series of FMS kinase inhibitors, the N-1 position is often substituted with a phenyl ring, which in turn bears further substituents. The substitution pattern on this distal phenyl ring has a profound impact on activity. Studies have shown that both para- and meta-disubstituted phenyl rings can lead to potent compounds, with the optimal substitution pattern being dependent on the nature of the linker and the terminal aryl ring.[4] For example, para-disubstituted compounds were found to be more potent in some cases, while meta-disubstituted analogs showed stronger inhibition in others, highlighting the subtle interplay of steric and electronic factors in the binding pocket.[4]

The Significance of the 2-Phenyl Ring

The phenyl ring at the 2-position is a cornerstone of the SAR for this class of compounds. Its orientation and electronic properties are critical for target engagement.

In the context of colchicine-binding site inhibitors, this phenyl ring often mimics the B-ring of natural products like combretastatin A-4. The introduction of electron-donating groups (EDGs), such as methyl (-CH3) and methoxy (-OCH3) groups, particularly at the para-position of this phenyl ring, has been shown to enhance antiproliferative activity.[2] Conversely, the introduction of electron-withdrawing groups (EWGs) like fluoro (-F), chloro (-Cl), or nitro (-NO2) at the same position tends to decrease activity.[2] The general trend for the potency of EDGs on the B-ring is ortho- < meta- < para-.[2]

Exploring the Pyrrolopyridine Core: Substitutions at C-4 and C-6

Modifications on the pyridine portion of the scaffold, specifically at the C-4 and C-6 positions, offer additional avenues for optimizing biological activity.

The C-6 position, in particular, has been a focal point for introducing diversity. In the development of colchicine-binding site inhibitors, the C-6 position is often arylated via Suzuki cross-coupling reactions. The nature of this aryl group can dramatically influence potency. For example, replacing a simple phenyl ring with a more complex heterocyclic system, such as an indole, has led to a significant enhancement in antiproliferative activity.[1]

At the C-4 position, the introduction of an amino group has been explored in the context of FMS kinase inhibitors. This primary amine can serve as a crucial hydrogen bond donor, contributing to the binding affinity of the molecule.[4]

Key Biological Targets and Mechanisms of Action

The therapeutic effects of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives are a direct consequence of their interaction with specific biological targets. Understanding these targets and the downstream signaling pathways they modulate is fundamental to their development as drugs.

Tubulin: A Critical Target in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and cell shape maintenance. Disrupting microtubule dynamics is a clinically validated strategy for cancer treatment.

Certain 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules.[1][5] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][5] Molecular modeling studies suggest that these compounds bind to the colchicine site on β-tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349.[5]

G cluster_0 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Derivative cluster_1 Cellular Effects Derivative Derivative Tubulin Binds to Colchicine Site on β-Tubulin Derivative->Tubulin Binds Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule Disrupts Microtubule Dynamics Polymerization->Microtubule Blocks G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Leads to Apoptosis Induces Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of action for tubulin polymerization inhibitors.

FMS Kinase (CSF-1R): A Key Player in Cancer and Inflammation

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[1]

A series of diarylamide and diarylurea derivatives of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase.[2][4] These inhibitors typically feature a linker (amide or urea) connecting the N-1 phenyl ring to a terminal aryl group. The urea linker, being longer and possessing an additional hydrogen bond donor, often leads to higher potency compared to the amide linker.[4] The most potent compounds in this series exhibit IC50 values in the low nanomolar range and demonstrate significant selectivity for FMS kinase over other kinases.[2][3]

G CSF1 CSF-1 or IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds & Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS->Signaling Phosphorylates Derivative 2-Phenyl-1H-pyrrolo[3,2-c]pyridine FMS Kinase Inhibitor Derivative->FMS Inhibits CellResponse Macrophage Proliferation, Survival, and Differentiation Signaling->CellResponse Promotes Disease Cancer Progression & Inflammation CellResponse->Disease Contributes to

Caption: FMS kinase signaling and its inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives relies on robust synthetic methodologies and reliable biological assays. This section provides an overview of key experimental procedures.

General Synthetic Strategy

A common synthetic route to access 6-aryl-1-(substituted phenyl)-1H-pyrrolo[3,2-c]pyridines involves a multi-step sequence starting from a commercially available pyridine derivative. A representative synthesis is outlined below:

G Start 2-Bromo-5-methylpyridine Oxidation Intermediate1 2-Bromo-5-methyl-4-nitropyridine 1-oxide Cyclization Start:f1->Intermediate1:f0 Intermediate2 6-Bromo-1H-pyrrolo[3,2-c]pyridine N-Arylation Intermediate1:f1->Intermediate2:f0 Intermediate3 6-Bromo-1-(substituted phenyl)-1H-pyrrolo[3,2-c]pyridine Suzuki Coupling Intermediate2:f1->Intermediate3:f0 Final 6-Aryl-1-(substituted phenyl)-1H-pyrrolo[3,2-c]pyridine Intermediate3:f1->Final:f0

Caption: General synthetic workflow for 6-aryl-1-phenyl-1H-pyrrolo[3,2-c]pyridines.

Step-by-Step Methodology for the Synthesis of a Representative Compound (e.g., a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine): [1]

  • Oxidation and Nitration: Commercially available 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide, which is then nitrated to introduce a nitro group at the 4-position of the pyridine ring.

  • Formation of the Pyrrole Ring: The nitropyridine oxide is treated with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • N-Arylation: The nitrogen of the pyrrole ring is then arylated with a substituted phenylboronic acid, for example, 3,4,5-trimethoxyphenylboronic acid, in the presence of a copper catalyst.

  • Suzuki Cross-Coupling: The final diversification step involves a palladium-catalyzed Suzuki cross-coupling reaction between the 6-bromo intermediate and a variety of arylboronic acids to introduce the desired aryl group at the C-6 position.

Biological Evaluation Assays

The biological activity of the synthesized compounds is assessed using a panel of in vitro assays.

In Vitro Antiproliferative Activity: [1]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Tubulin Polymerization Assay: [5]

  • Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Procedure:

    • Purified tubulin is incubated with the test compound at 37°C in a polymerization buffer.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

    • The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.

Kinase Inhibition Assay: [4]

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Procedure:

    • The kinase enzyme, its substrate, and ATP are incubated with the test compound in a suitable buffer.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is then quantified using various detection methods, such as radioisotope incorporation, fluorescence, or luminescence.

    • The IC50 value is determined by measuring the inhibition of kinase activity at different compound concentrations.

Data Presentation: SAR at a Glance

To facilitate the analysis of structure-activity relationships, the biological data for a series of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives are summarized in the following tables.

Table 1: SAR of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as Antiproliferative Agents [1]

CompoundR (at C-6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>30>30>30
10d 4-Methylphenyl1.92.53.1
10h 4-Methoxyphenyl0.851.21.5
10l 4-Fluorophenyl5.67.89.2
10t Indol-5-yl0.120.150.21

Table 2: SAR of Diarylurea and Diarylamide Derivatives as FMS Kinase Inhibitors [4]

CompoundLinkerR (at N-1 Phenyl)Terminal ArylFMS Kinase IC50 (nM)
1a Ureap-disubstituted3',5'-bis(trifluoromethyl)phenyl120
1b Uream-disubstituted3',5'-bis(trifluoromethyl)phenyl250
1e Ureap-disubstituted4'-morpholino-3'-(trifluoromethyl)phenyl60
1r Amidem-disubstituted4'-morpholino-3'-(trifluoromethyl)phenyl30

Conclusion and Future Directions

The 2-Phenyl-1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally established itself as a versatile and promising platform for the discovery of novel therapeutic agents. The in-depth analysis of its structure-activity relationships has provided invaluable insights into the chemical features required for potent and selective modulation of key biological targets, particularly in the realm of oncology. The ability to systematically modify the core structure at multiple positions allows for the fine-tuning of pharmacological properties, paving the way for the development of drug candidates with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects. The exploration of a broader range of biological targets beyond tubulin and kinases could unveil new therapeutic applications for this privileged scaffold. Further optimization of pharmacokinetic properties, such as solubility, metabolic stability, and oral bioavailability, will be critical for translating the in vitro potency of these compounds into in vivo efficacy. Moreover, the application of advanced computational modeling and machine learning techniques could accelerate the design and discovery of next-generation 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives with superior therapeutic potential. The continued investigation of this remarkable chemical entity holds great promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • El-Damasy, A. K., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]

  • Furet, P., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki Cross-Coupling for the Synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its structural resemblance to purines and other endogenous biomolecules makes it a valuable core for designing inhibitors of protein kinases and other enzymes, with applications in oncology and other therapeutic areas.[3] The synthesis of analogues, particularly aryl-substituted derivatives at the C2 position, is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5] Its significance in modern organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[6] The reaction's tolerance of a wide array of functional groups, use of relatively stable and non-toxic organoboron reagents, and generally mild reaction conditions make it an ideal strategy for the late-stage functionalization of complex heterocyclic systems.[5][7]

This guide provides a detailed, field-proven protocol for the synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine via the palladium-catalyzed Suzuki cross-coupling of a 2-halo-1H-pyrrolo[3,2-c]pyridine precursor with phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and offer a step-by-step workflow for researchers, scientists, and drug development professionals.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] This catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the 2-halo-1H-pyrrolo[3,2-c]pyridine. This step forms a new, square-planar Pd(II) complex.[4][8]

  • Transmetalation: This is the key bond-forming step where the organic group (phenyl) is transferred from the organoboron reagent to the palladium(II) center.[6] This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transfer of the phenyl group to the palladium and replacing the halide ligand.[9]

  • Reductive Elimination: In the final step, the two organic fragments (the pyrrolopyridine and the phenyl group) are expelled from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][8]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar¹-Pd(II)L₂-X (Pyrrolopyridine Complex) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (2-Halo-pyrrolopyridine) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base (Phenylboronic Acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[10]

Materials & Reagents
ReagentFormulaM.W.RoleTypical Purity
2-Bromo-1H-pyrrolo[3,2-c]pyridineC₇H₅BrN₂197.03Electrophile>95%
Phenylboronic AcidC₆H₇BO₂121.93Nucleophile Source>97%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Catalyst>98%
Potassium CarbonateK₂CO₃138.21Base>99%
1,4-DioxaneC₄H₈O₂88.11SolventAnhydrous
WaterH₂O18.02Co-solventDegassed, DI
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS Grade
BrineNaCl(aq)-Washing SolutionSaturated
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentGranular
Silica GelSiO₂-Stationary Phase230-400 mesh
Equipment
  • Microwave synthesis vial or round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (microwave reactor or heating mantle)

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a microwave reaction vial, add 2-bromo-1H-pyrrolo[3,2-c]pyridine (e.g., 0.1 mmol, 1.0 equiv), phenylboronic acid (0.15 mmol, 1.5 equiv), potassium carbonate (0.5 mmol, 5.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol, 6 mol%).[10]

    • Expert Insight: The use of excess boronic acid and base is common to drive the reaction to completion. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of couplings.[11]

  • Solvent Addition & Degassing: Add 1,4-dioxane (3 mL) and water (1 mL) to the vial.[10] Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

    • Causality: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.[10][12] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed vial in a microwave reactor and heat to 125 °C for 25-30 minutes.[10] Alternatively, if using conventional heating, assemble the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Trustworthiness: Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and improved yields compared to conventional heating.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate (20 mL each).[10]

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure 2-Phenyl-1H-pyrrolo[3,2-c]pyridine.

Experimental Workflow Overview

Workflow start Start reagents 1. Combine Reactants (Pyrrolopyridine, Boronic Acid, Catalyst, Base) start->reagents solvent 2. Add Solvents & Degas (Dioxane/Water, N₂ Purge) reagents->solvent reaction 3. Heat Reaction (Microwave or Conventional) solvent->reaction workup 4. Aqueous Work-up (Quench & Dilute) reaction->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction purification 6. Dry & Concentrate extraction->purification column 7. Column Chromatography purification->column product Pure Product (2-Phenyl-1H-pyrrolo[3,2-c]pyridine) column->product

Caption: General workflow for the synthesis and purification process.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 2-aryl-1H-pyrrolo[3,2-c]pyridines. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters—namely the choice of catalyst, base, solvent, and the exclusion of oxygen—researchers can efficiently generate diverse libraries of these medicinally important scaffolds. The protocol detailed herein provides a robust and reproducible starting point for drug discovery programs and academic research endeavors focused on this important class of heterocycles.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki cross coupling reaction. (2014). Slideshare. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). National Center for Biotechnology Information. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc. Available at: [Link]

  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. (2019). American Chemical Society. Available at: [Link]

  • 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Available at: [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2015). National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). American Chemical Society. Available at: [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. (2023). Royal Society of Chemistry. Available at: [Link]

  • 2-Halopyrroles. Synthesis and chemistry. ACS Publications. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed. Available at: [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Derivatives as GRK5 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The 2-phenyl-1H-pyrrolo[3,2-c]pyridine scaffold (a 5-azaindole derivative) has emerged as a privileged pharmacophore in modern drug discovery. Notably, derivatives of this class have been identified as potent modulators of G protein-coupled receptor kinase 5 (GRK5) , a critical serine/threonine kinase involved in the desensitization of GPCRs and non-canonical intracellular signaling[1].

While early patent literature highlighted the utility of these compounds in regulating insulin resistance and metabolic disorders1[1], recent advancements have positioned GRK5 inhibition as a primary therapeutic strategy for preventing maladaptive cardiac hypertrophy and heart failure 2[2].

The Causality of the Assay Design: Evaluating kinase inhibitors requires a multi-tiered approach. Biochemical potency (IC50) does not guarantee cellular efficacy, as compounds must navigate the lipid bilayer and avoid off-target binding. Furthermore, GRK5 operates via a unique non-canonical pathway: upon GPCR activation, GRK5 translocates to the nucleus to phosphorylate Histone Deacetylase 5 (HDAC5), triggering hypertrophic gene expression 3[3]. Therefore, a robust in vitro evaluation must sequentially validate:

  • Direct enzymatic inhibition.

  • Nuclear target engagement (p-HDAC5 suppression).

  • Phenotypic rescue (prevention of cellular hypertrophy).

Workflow Lib 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Library Biochem Biochemical Assay (TR-FRET GRK5) Lib->Biochem Cellular Target Engagement (p-HDAC5 Western Blot) Biochem->Cellular Pheno Phenotypic Screening (Cardiomyocyte Hypertrophy) Cellular->Pheno Hit Lead Candidate Selection Pheno->Hit

Fig 1. Multi-tiered in vitro screening workflow for evaluating GRK5 inhibitors.

Experimental Protocols

Protocol A: Biochemical TR-FRET GRK5 Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste and minimize false positives caused by the auto-fluorescence of small heterocyclic molecules. By setting the ATP concentration near its


 (approx. 20 µM), the assay is sensitized to detect ATP-competitive 5-azaindole derivatives[2].

Self-Validating System: Every plate must include Amlexanox (a known weak GRK5 inhibitor) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 is required for plate acceptance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Compound Dispensing: Echo-dispense 2-phenyl-1H-pyrrolo[3,2-c]pyridine derivatives into a 384-well pro-bind plate (10-point dose-response, final DMSO concentration 0.1%).

  • Enzyme Addition: Add 5 µL of recombinant human GRK5 (final concentration 0.5 µg/mL) to the wells. Incubate for 10 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-Histone H3 peptide (80 nM final) and ATP (20 µM final).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 10 mM EDTA and 1 µM Europium-anti-phospho-Histone H3 antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Target Engagement (HDAC5 Phosphorylation)

Rationale: To prove that the derivatives penetrate the cell membrane and inhibit the nuclear pool of GRK5, we measure the phosphorylation of HDAC5 at Ser259.

Step-by-Step Methodology:

  • Cell Culture: Seed Neonatal Rat Ventricular Myocytes (NRVMs) or HEK293 cells in 6-well plates at a density of

    
     cells/well. Starve in serum-free media for 24 hours prior to the assay.
    
  • Compound Pre-treatment: Treat cells with the selected 5-azaindole derivatives (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Add 0.1 µM Angiotensin II (AngII) for 15 minutes to trigger GRK5 nuclear translocation and HDAC5 phosphorylation[2].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-HDAC5 (Ser259) and total HDAC5.

  • Quantification: Normalize the p-HDAC5 chemiluminescent signal to total HDAC5 using densitometry software to calculate the cellular EC50.

Pathway GPCR GPCR Activation (Ang II / PE) GRK5_Cyt GRK5 (Cytosol) GPCR->GRK5_Cyt GRK5_Nuc GRK5 (Nucleus) GRK5_Cyt->GRK5_Nuc Ca2+/CaM HDAC5 HDAC5 Phosphorylation GRK5_Nuc->HDAC5 MEF2 MEF2 Activation HDAC5->MEF2 Nuclear Export Hypertrophy Hypertrophic Gene Expression MEF2->Hypertrophy Inhibitor 5-Azaindole Derivatives Inhibitor->GRK5_Cyt Inhibitor->GRK5_Nuc

Fig 2. GRK5 non-canonical signaling pathway and points of pharmacological inhibition.

Protocol C: High-Throughput Phenotypic Screening (Cardiac Hypertrophy)

Rationale: Compounds with high lipophilicity (cLogP > 4) often show excellent biochemical IC50 values but fail in cellular assays due to non-specific membrane binding or poor subcellular distribution[3]. This phenotypic assay ensures the compound translates to actual disease modification.

Step-by-Step Methodology:

  • Plating: Seed NRVMs into 384-well CellCarrier Ultra plates.

  • Treatment: Co-treat cells with 50 µM Phenylephrine (PE) and varying concentrations of the test compounds for 48 hours.

  • Staining: Fix cells with 4% Paraformaldehyde (PFA). Stain with CellMask™ Green (to delineate the cytoplasmic boundary) and Hoechst 33342 (for nuclei).

  • Imaging: Acquire images using an automated High-Content Screening (HCS) confocal microscope.

  • Analysis: Use automated image analysis pipelines to calculate the mean cell surface area. Effective compounds will dose-dependently reduce the PE-induced increase in cell size.

Data Presentation & Interpretation

The table below demonstrates a representative data matrix summarizing the quantitative evaluation of hypothetical 2-phenyl-1H-pyrrolo[3,2-c]pyridine derivatives. Notice the critical relationship between cLogP and the drop-off between biochemical (IC50) and cellular (EC50) potency.

Table 1: Quantitative In Vitro Profiling Matrix

CompoundSubstitutionBiochemical GRK5 IC50 (nM)Cellular p-HDAC5 EC50 (nM)Anti-hypertrophic IC50 (µM)cLogP
Amlexanox (Control)N/A8,860> 10,000> 20.02.1
Derivative 1a 6-Chloro451201.53.2
Derivative 1b 4,6-Dichloro12850.83.8
Derivative 1c 6-Fluoro8400.43.1
Derivative 1d 4-Trifluoromethyl51,200> 10.05.4

Interpretation Note: Derivative 1d shows exceptional biochemical potency (5 nM) but fails in cellular and phenotypic assays. Its high cLogP (5.4) suggests poor solubility or non-specific protein binding, highlighting the necessity of the multi-tiered workflow described above[3].

References

  • Title: EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5)
  • Title: KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure Source: NIH / PMC URL
  • Title: High-Throughput Cardiac Hypertrophy Phenotyping Supports Lead Optimization of GRK5 Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Title: GRK5 ablation contributes to insulin resistance Source: NIH / PubMed URL

Sources

purification of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

2-Phenyl-1H-pyrrolo[3,2-c]pyridine (also known as 2-phenyl-5-azaindole ) is a critical pharmacophore in kinase inhibitor development, particularly for targets involving ATP-binding pockets. However, its purification presents a classic chromatographic challenge: the molecule contains a basic pyridine nitrogen (pKa ~8.2) and a hydrogen-bond-donating pyrrole moiety.

The Challenge: Standard silica gel (


) is slightly acidic (pH 4–5). The basic nitrogen of the 5-azaindole core interacts strongly with free silanol groups (

), resulting in:
  • Peak Tailing: Asymmetrical elution profiles that contaminate adjacent fractions.

  • Irreversible Adsorption: Significant mass loss on the column.

  • Poor Resolution: Inability to separate the product from unreacted aminopyridines or metal-catalyst byproducts.

The Solution: This protocol details a Base-Modified Silica Chromatography approach. By deactivating the silica surface with an amine modifier (Triethylamine or Ammonia), we suppress non-specific interactions, restoring peak symmetry and maximizing recovery.

Part 2: Pre-Purification Analysis

Before initiating chromatography, assess the crude mixture against these physicochemical parameters.

Table 1: Physicochemical Profile
ParameterValue / CharacteristicImplication for Purification
CAS Number 271-34-1Verification of identity.[1]
Structure 5-Azaindole coreBasic. Requires basic mobile phase modifier.
pKa (Pyridine N) ~8.2 (Calculated)Will protonate on acidic silica, causing streaking.
Solubility DMSO, MeOH, warm EtOAcPoor solubility in Hexanes/DCM. Dry loading recommended.
Appearance Off-white to beige solidVisual fraction collection is difficult; rely on UV (254 nm).
Common Impurities Pd catalysts, AminopyridinesPd often elutes as a dark band; requires specific wash steps.

Part 3: Method Development & Mechanism

To ensure scientific integrity, it is crucial to understand why the standard protocol fails.

Mechanism of Tailing vs. Resolution

The diagram below illustrates the interaction between the azaindole and the stationary phase, demonstrating why amine modifiers are non-negotiable for this separation.

TailingMechanism cluster_0 Standard Silica (Acidic) cluster_1 Amine-Modified Silica (Neutral/Basic) Silanol Free Silanol (Si-OH) Interaction Strong H-Bonding & Protonation Silanol->Interaction Azaindole Azaindole (Basic N) Azaindole->Interaction Result1 Peak Tailing Low Recovery Interaction->Result1 BlockedSilanol Silanol + TEA/NH3 Elution Rapid Equilibrium (Adsorption/Desorption) BlockedSilanol->Elution Surface Deactivated FreeAzaindole Free Azaindole FreeAzaindole->Elution Result2 Sharp Peaks High Recovery Elution->Result2

Figure 1: Mechanistic comparison of standard vs. amine-modified silica chromatography.

Part 4: Detailed Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for high-purity isolation. Method B is an alternative for scale-up if halogenated solvents must be avoided.

Preparation: Sample Loading Strategy

Due to limited solubility in non-polar solvents, liquid loading often leads to precipitation at the column head. Dry loading is mandatory for optimal resolution.

  • Dissolve crude mixture in minimal MeOH or THF.

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w sample to support).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

Method A: The DCM/MeOH/NH₃ System (Recommended)

Best for: Removing polar impurities and maximizing yield.

Mobile Phase Preparation:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10% Methanol in DCM containing 1%

    
     (aq) or saturated 
    
    
    
    in MeOH.
    • Note: Using commercially available

      
       in MeOH is preferred over aqueous ammonia to prevent phase separation.
      

Gradient Protocol:

  • Equilibration: Flush column with 100% DCM + 1% Triethylamine (TEA) for 2 CV (Column Volumes) to neutralize silica acidity.

  • Run:

    • 0–5 min: 0% B (Isocratic DCM)

    • 5–20 min: 0% → 30% B (Linear Gradient)

    • 20–30 min: 30% → 50% B (Flush)

  • Detection: UV at 254 nm and 280 nm. Azaindoles fluoresce strongly.

Method B: The EtOAc/Hexane/TEA System (Green Alternative)

Best for: Separating non-polar starting materials (e.g., alkynes).

Mobile Phase Preparation:

  • Modifier: Add 1% Triethylamine (TEA) to both the Hexane and Ethyl Acetate reservoirs.

  • Solvent A: Hexanes + 1% TEA

  • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA

Gradient Protocol:

  • Equilibration: 95% A / 5% B for 3 CV.

  • Run:

    • 0–10% B over 5 CV (Elutes non-polar impurities).

    • 10–60% B over 15 CV (Product typically elutes ~35-45% B).

    • 60–100% B flush.

Part 5: Workflow Decision Tree

Use this logic flow to determine the optimal purification path for your specific synthesis batch.

PurificationWorkflow Start Crude Reaction Mixture Solubility Check Solubility in DCM Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble/Precipitates Solubility->Insoluble TLC TLC Screening (DCM/MeOH 95:5) Soluble->TLC DryLoad Adsorb on Celite/Silica (Dry Load) Insoluble->DryLoad Streak Does Product Streak? TLC->Streak DryLoad->TLC YesStreak Yes: Basic Interaction Streak->YesStreak NoStreak No: Clean Spot Streak->NoStreak MethodA EXECUTE METHOD A (DCM/MeOH/NH3) YesStreak->MethodA MethodB EXECUTE METHOD B (Hex/EtOAc/TEA) NoStreak->MethodB

Figure 2: Decision matrix for mobile phase selection based on solubility and TLC behavior.

Part 6: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Broad, Tailing Peak Acidic Silica InteractionIncrease Modifier: Switch from 1% TEA to 1%

in MeOH. Ensure column is pre-equilibrated with base.
Product Precipitates on Column Poor Solubility in Mobile PhaseSwitch to Method A. The DCM/MeOH system has higher solubilizing power than Hex/EtOAc. Reduce loading mass.
Co-elution with Catalyst Pd/Cu contaminationScavenger Wash: Treat crude with QuadraPure™ or Celite/Charcoal filtration before column chromatography.
Low Recovery (<60%) Irreversible AdsorptionDeactivation: Use "Deactivated Silica" (slurried in EtOAc/TEA, then dried) or switch to basic Alumina.

References

  • Vertex Pharmaceuticals Inc. (2010). Pyrrolo[2,3-b]pyridines as kinase modulators. US Patent US20100190777A1. Link

  • Popowycz, F., et al. (2007).[2] Synthesis of azaindoles. Tetrahedron, 63(36), 8689–8707. (Foundational review on azaindole reactivity and handling).

  • Wang, C., et al. (2024).[3] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • TCI Chemicals. (2024). Product Specification: 1H-Pyrrolo[3,2-c]pyridine. Link

  • BenchChem. (2025).[4] Technical Support: Purification of Polar Isoindole Compounds. Link

Sources

Synthesis and Evaluation of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Analogs as Potent FMS Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and biological evaluation of 2-phenyl-1H-pyrrolo[3,2-c]pyridine analogs as inhibitors of FMS kinase. This class of compounds has demonstrated significant potential in targeting FMS kinase, a key player in various pathological conditions, including inflammatory diseases and cancer.[1][2][3] This guide offers detailed synthetic protocols, methodologies for biological screening, and insights into the rationale behind the experimental designs.

Introduction: The Therapeutic Potential of FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of the FMS kinase signaling pathway is implicated in a range of diseases. In cancer, tumor-associated macrophages (TAMs), which are dependent on FMS signaling, can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase presents a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.[3]

The 2-phenyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the development of selective and potent FMS kinase inhibitors.[1][2][3] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of the kinase domain. This guide will detail the synthesis of this core structure and its subsequent derivatization to explore structure-activity relationships (SAR) and optimize inhibitory activity.

Synthesis of the 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Core Scaffold

The synthesis of the 2-phenyl-1H-pyrrolo[3,2-c]pyridine core can be achieved through several established synthetic routes. Here, we present a detailed protocol based on the Larock indole synthesis, a powerful palladium-catalyzed reaction for the formation of indole and azaindole systems.[4][5] This method offers good yields and tolerance to a variety of functional groups.

Synthetic Scheme: Larock Indole Synthesis Approach

The general synthetic scheme involves the palladium-catalyzed annulation of a 3-amino-4-halopyridine with a disubstituted alkyne, in this case, a phenyl-substituted alkyne.

Larock Indole Synthesis cluster_conditions Reaction Conditions reactant1 3-Amino-4-iodopyridine reaction reactant1->reaction reactant2 Phenylacetylene reactant2->reaction catalyst Pd(OAc)2, PPh3 reaction_label Pd(OAc)2, PPh3 K2CO3, DMF, 100 °C catalyst->reaction_label base K2CO3 base->reaction_label solvent DMF solvent->reaction_label product 2-Phenyl-1H-pyrrolo[3,2-c]pyridine reaction->product

Caption: General scheme for the Larock indole synthesis of 2-phenyl-1H-pyrrolo[3,2-c]pyridine.

Detailed Experimental Protocol

Materials:

  • 3-Amino-4-iodopyridine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-iodopyridine (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF to the flask, followed by the addition of phenylacetylene (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-1H-pyrrolo[3,2-c]pyridine.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Analogs

The synthesized 2-phenyl-1H-pyrrolo[3,2-c]pyridine core can be further functionalized to generate a library of analogs for SAR studies. Key positions for modification include the pyrrole nitrogen (N-1) and the pyridine ring.

Analog_Synthesis core 2-Phenyl-1H-pyrrolo[3,2-c]pyridine n_alkylation N-Alkylation (e.g., R-X, NaH, DMF) core->n_alkylation n_arylation N-Arylation (e.g., Ar-B(OH)2, Cu(OAc)2) core->n_arylation halogenation Halogenation (e.g., NBS, NCS) core->halogenation nitration Nitration (e.g., HNO3, H2SO4) core->nitration n_alkyl_analog N-Alkyl Analogs n_alkylation->n_alkyl_analog n_aryl_analog N-Aryl Analogs n_arylation->n_aryl_analog halogenated_analog Halogenated Analogs halogenation->halogenated_analog nitro_analog Nitro Analogs nitration->nitro_analog amino_analog Amino Analogs (via reduction) nitro_analog->amino_analog FMS_Signaling_Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Analog Inhibitor->Dimerization Inhibits

Sources

Application Notes and Protocols for Targeting Tubulin Polymerization with 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, cell motility, and intracellular transport. Their dynamic instability makes them a highly validated and successful target for anticancer drug development. This guide provides a comprehensive overview and detailed protocols for the evaluation of a promising class of tubulin inhibitors: 2-Phenyl-1H-pyrrolo[3,2-C]pyridine derivatives. These compounds act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2][3] This document offers in-depth methodologies for in vitro, cell-based, and in vivo assays to characterize the mechanism and efficacy of these potent antimitotic agents.

Introduction: The Rationale for Targeting Tubulin with Pyrrolo[3,2-c]pyridines

Microtubule-Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy.[4] They are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site inhibitors).[4] The latter prevent the polymerization of tubulin heterodimers into microtubules, which is catastrophic for a dividing cell that needs to form a mitotic spindle to segregate its chromosomes.[5]

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a structurally rigid and synthetically accessible core for designing novel anticancer agents.[6][7][8] By strategically functionalizing this core, researchers have developed potent inhibitors that bind to the colchicine-binding site on β-tubulin.[1][3] A key design strategy involves using the pyrrolo[3,2-c]pyridine scaffold to lock the bioactive conformation of molecules like Combretastatin A-4 (CA-4), a well-known colchicine-site inhibitor, thereby enhancing binding affinity and biological activity.[1]

This guide focuses on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have demonstrated potent antiproliferative effects against various cancer cell lines.[1][3]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for these 2-Phenyl-1H-pyrrolo[3,2-C]pyridine derivatives is the inhibition of microtubule assembly.

  • Binding to the Colchicine Site: The derivatives, featuring a 3,4,5-trimethoxyphenyl 'A' ring and a substituted phenyl 'B' ring, are designed to fit into the colchicine-binding pocket located at the interface between α- and β-tubulin.[1][3]

  • Conformational Change: This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into a growing microtubule.

  • Inhibition of Polymerization: As a result, the dynamic equilibrium of microtubules is shifted towards depolymerization. The cell is unable to form a functional mitotic spindle.

  • Cell Cycle Arrest: The spindle assembly checkpoint is activated, leading to a halt in cell cycle progression at the G2/M phase.[1][2]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

cluster_0 Cellular Environment Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Normal) Spindle Mitotic Spindle Disruption PyrroloPyridine Pyrrolo[3,2-c]pyridine Derivative PyrroloPyridine->Tubulin Binds to Colchicine Site Microtubule->Tubulin Depolymerization (Normal) Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Mechanism of Action of Pyrrolo[3,2-c]pyridine Derivatives.

Experimental Workflow: A Multi-Faceted Approach

A rigorous evaluation of these compounds requires a tiered approach, moving from direct biochemical assays to complex cellular and in vivo models. This ensures a comprehensive understanding of the compound's potency, mechanism, and potential therapeutic efficacy.

Figure 2. Overall Experimental Workflow for Compound Evaluation.

Application Notes and Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The assembly of tubulin into microtubules increases the turbidity of the solution, which can be monitored as an increase in optical density (absorbance) at 340 nm.[9][10] Inhibitory compounds will reduce the rate and extent of this absorbance increase.

Expertise & Experience: The choice of buffer is critical. A PIPES-based buffer (e.g., General Tubulin Buffer) is standard as it maintains a pH of ~6.9, optimal for tubulin assembly.[10] GTP is an absolute requirement, as its hydrolysis at the exchangeable β-tubulin site provides the energy for polymerization. Glycerol is often included as it promotes nucleation and enhances the signal.[10]

G start Start: Prepare Reagents on Ice prep_tubulin 1. Prepare Tubulin Mix (Tubulin, Buffer, GTP) start->prep_tubulin prep_plate 2. Add Test Compound/Controls to pre-warmed 37°C plate start->prep_plate initiate 3. Add Tubulin Mix to Plate to Initiate Polymerization prep_plate->initiate measure 4. Measure Absorbance (340 nm) Every 30s for 60-90 min at 37°C initiate->measure analyze 5. Analyze Data (Plot OD vs. Time, Calculate IC50) measure->analyze end End analyze->end

Figure 3. Workflow for the In Vitro Tubulin Polymerization Assay.

Materials:

  • Purified tubulin (>99%, e.g., bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, CA-4/Nocodazole as an inhibitor)

  • Half-area 96-well microplate

  • Temperature-controlled microplate spectrophotometer

Protocol:

  • Reagent Preparation (on ice): Thaw tubulin, buffer, and GTP on ice. Prepare a tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, combine the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[10] Finally, add the tubulin stock. Keep on ice.

  • Plate Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of your test compound (dissolved in General Tubulin Buffer, potentially with a small amount of DMSO) or control solutions to the appropriate wells.[10] Include "vehicle control" wells with buffer/DMSO only.

  • Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well, bringing the final volume to 100 µL. Mix gently by pipetting.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes in kinetic mode.[10][11]

  • Data Analysis: Plot the absorbance (OD340) versus time for each concentration. The Vmax (maximum rate of polymerization) and the final steady-state absorbance will decrease with increasing concentrations of an inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based Assays

Principle: This initial cell-based screen determines the concentration at which the compounds inhibit cancer cell growth and viability. Assays like the MTT or MTS assay measure the metabolic activity of the cell population, which correlates with the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[1][3]

  • Complete culture medium

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-Phenyl-1H-pyrrolo[3,2-C]pyridine derivatives for 48-72 hours. Include vehicle (DMSO) and positive controls.

  • Assay: Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration and determine the IC50 (the concentration required to inhibit growth by 50%) using non-linear regression.

Representative Data:

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
Derivative 10t 0.120.150.21
Combretastatin A-4 0.0030.0040.003
Data synthesized from Wang, C., et al. (2024).[1][3]

Principle: This technique allows for the direct visualization of the microtubule network within cells. Treatment with an effective tubulin polymerization inhibitor will cause a dramatic disruption of the organized filamentous network.[2]

Expertise & Experience: The choice of fixation and permeabilization method is crucial for preserving the delicate microtubule structure while allowing antibody access. A common and effective method is to fix with glutaraldehyde/paraformaldehyde to crosslink proteins, followed by permeabilization with a non-ionic detergent like Triton X-100 to create pores in the cell membrane.

G start 1. Seed Cells on Coverslips & Allow Adhesion treat 2. Treat with Compound (e.g., IC50 concentration, 24h) start->treat fix_perm 3. Fix & Permeabilize Cells treat->fix_perm block 4. Block with BSA (Reduces non-specific binding) fix_perm->block primary_ab 5. Incubate with Primary Ab (e.g., anti-α-tubulin) block->primary_ab secondary_ab 6. Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab mount 7. Mount Coverslip (with DAPI for nuclear stain) secondary_ab->mount image 8. Image with Fluorescence Microscope mount->image

Figure 4. Workflow for Immunofluorescence Staining of Microtubules.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa) onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat cells with the test compound at its IC50 concentration for an appropriate time (e.g., 16-24 hours). Include vehicle-treated controls.

  • Fixation: Gently wash cells with pre-warmed PBS. Fix with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody: Incubate with a primary antibody against tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA for 1 hour at room temperature.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour in the dark.

  • Mounting & Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain the nucleus). Image using a fluorescence or confocal microscope.

Principle: This quantitative method confirms that the compound's antiproliferative activity is due to mitotic arrest. Cells are fixed and their DNA is stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13] An accumulation of cells in the G2/M phase is the hallmark of an antimitotic agent.[14]

G start 1. Culture & Treat Cells (e.g., 24h with compound) harvest 2. Harvest Cells (Trypsinize & Wash) start->harvest fix 3. Fix Cells (Dropwise addition of cold 70% ethanol) harvest->fix stain 4. Stain Cells (RNase A + Propidium Iodide) fix->stain acquire 5. Acquire Data on Flow Cytometer stain->acquire analyze 6. Analyze Histogram (Quantify G0/G1, S, G2/M peaks) acquire->analyze

Figure 5. Workflow for Cell Cycle Analysis via Flow Cytometry.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the compound (e.g., 0.5x, 1x, 2x IC50) for 24 hours.

  • Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

Protocol 3: In Vivo Efficacy in Xenograft Models

Principle: To assess the therapeutic potential in a physiological context, the compound's ability to inhibit tumor growth is tested in an animal model.[16] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for initial efficacy screening.[17][18]

Expertise & Experience: This is a complex undertaking requiring strict adherence to ethical animal use protocols. The choice of mouse strain (e.g., nude or SCID), tumor implantation site (subcutaneous for ease of measurement vs. orthotopic for biological relevance), and the drug's formulation/dosing schedule are all critical parameters that must be optimized.[17][19]

General Protocol Outline:

  • Animal Acclimation: Allow immunodeficient mice to acclimate to the facility.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control, test compound groups). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dose and schedule.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2014). National Center for Biotechnology Information. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). PubMed. [Link]

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). EMD Millipore. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. [Link]

  • In Vitro Tubulin Polymerization Inhibition Assay. (2018). Bio-protocol. [Link]

  • A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs. (2014). PubMed. [Link]

  • An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. (2017). RSC Publishing. [Link]

  • Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). Cytoskeleton, Inc. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. [Link]

  • A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. (2017). PubMed. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Enzo Life Sciences. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Proprevia. [Link]

  • A cell-based assay for detecting microtubule stabilizing agents. (2020). ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers in Oncology. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). PubMed. [Link]

  • Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors. (2016). ACS Publications. [Link]

  • Cell Cycle analysis. Flow Cytometry Core Facility. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC. [Link]

  • Assaying cell cycle status using flow cytometry. (2015). PMC. [Link]

  • Visualization of microtubules of cells in situ by indirect immunofluorescence. (1980). PNAS. [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Publishing. [Link]

  • In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. (2020). STAR Protocols. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2015). PMC. [Link]

  • Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compounds. This class of aza-indole derivatives has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutics targeting a range of diseases.[1][2][3] This guide moves beyond a simple step-by-step protocol, offering in-depth explanations of the scientific rationale behind each procedural choice, methods for protocol validation, and detailed instructions for data analysis and interpretation. The objective is to equip researchers with the expertise to perform robust and reliable in-silico investigations into the binding mechanisms of these promising compounds.

Introduction: The Significance of 2-Phenyl-1H-pyrrolo[3,2-C]pyridines and In-Silico Analysis

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] For instance, certain derivatives have been identified as inhibitors of FMS kinase, a target implicated in cancer and inflammatory diseases, while others act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[1][2]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[4][5] This method is instrumental in structure-based drug design, allowing for:

  • Hit Identification: Screening large compound libraries to identify potential binders.[6]

  • Lead Optimization: Guiding the modification of a lead compound to enhance binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that govern the ligand-protein binding event.[4]

By employing molecular docking, researchers can gain critical insights into how 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compounds interact with their biological targets at an atomic level, thereby accelerating the drug discovery and development process.[7]

Foundational Principles of Molecular Docking

A molecular docking simulation is fundamentally composed of two key components: a search algorithm and a scoring function .[4]

  • Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding site. Algorithms like Genetic Algorithms (used in AutoDock) or hierarchical filters (used in Glide) are employed to efficiently sample these possibilities.[4]

  • Scoring Function: Once a potential binding pose is generated by the search algorithm, the scoring function estimates the binding affinity (or binding free energy) of that pose.[8] Scoring functions can be force-field-based, empirical, or knowledge-based, each with its own strengths and limitations.[7] The resulting score is used to rank different poses of the same ligand and to compare different ligands. A more negative binding affinity score generally indicates a stronger, more favorable interaction.[9]

The Molecular Docking Workflow: A Visual Overview

The process of conducting a molecular docking study can be systematically broken down into several key stages, from initial preparation to final analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Obtain Target Protein Structure (e.g., from RCSB PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PDB_Prep LIG Obtain Ligand Structures (2-Phenyl-1H-pyrrolo[3,2-C]pyridines) LIG_Prep Ligand Preparation (Generate 3D conformers, add hydrogens, assign charges) LIG->LIG_Prep GRID Grid Box Generation (Define the search space on the protein) PDB_Prep->GRID DOCK Run Docking Simulation (e.g., AutoDock Vina) LIG_Prep->DOCK GRID->DOCK VALID Protocol Validation (Re-docking, RMSD calculation) DOCK->VALID RESULTS Analyze Docking Poses & Scores (Binding energy, interactions) VALID->RESULTS VISUAL Visualize Protein-Ligand Complex (PyMOL, Chimera) RESULTS->VISUAL

Figure 1: A generalized workflow for molecular docking studies.

Detailed Protocol: Docking 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Derivatives

This protocol will use AutoDock Vina , a widely used and effective open-source docking program, as the primary tool.[10][11] Visualization and some preparation steps will utilize UCSF Chimera or PyMOL.[10][12]

Pre-requisites
  • Software:

    • AutoDock Vina

    • MGLTools (for preparing PDBQT files)[13]

    • UCSF Chimera or PyMOL (for visualization and preparation)[10][12]

    • Open Babel (for file format conversion)[13]

  • Input Files:

    • 3D structure of the target protein in PDB format (e.g., downloaded from the RCSB Protein Data Bank).

    • 3D structures of the 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compounds, typically in SDF or MOL2 format. These can be obtained from databases like PubChem or ZINC, or generated from SMILES strings.[13]

Step 1: Target Protein Preparation

The goal of this step is to clean the raw PDB file and prepare it for docking by adding necessary atoms and assigning charges, converting it to the PDBQT format required by Vina.[10][14]

  • Load Protein Structure: Open the PDB file in UCSF Chimera or PyMOL.

  • Clean the Structure: Remove all non-essential molecules, such as water (resn HOH), co-solvents, ions, and any co-crystallized ligands.[10][15] It is crucial to work with only the protein chain(s) of interest.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are included as they are critical for defining hydrogen bonds.[14][15] Most molecular visualization tools have a dedicated function for this (e.g., AddH in Chimera).

  • Assign Partial Charges: Assign partial charges to the protein atoms. This is a necessary step for the scoring function. Tools like MGLTools' prepare_receptor4.py script automate this process.[10]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format. The prepare_receptor4.py script from MGLTools is the standard method for this conversion.[10]

    • Rationale: The PDBQT format contains the 3D coordinates, partial charges (Q), and AutoDock atom types (T) for each atom, which are essential inputs for the Vina scoring function.[16] Removing water is standard practice as it is difficult to predict the behavior of individual water molecules in the binding pocket without more advanced simulations.

Step 2: Ligand Preparation

This step involves converting the 2D or 3D structures of the pyrrolo[3,2-C]pyridine compounds into the PDBQT format, defining their rotatable bonds.[13][17]

  • Obtain Ligand Structure: Download the ligand structure (e.g., from PubChem) or generate a 3D structure from a SMILES string using a tool like Open Babel.

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds: The flexibility of the ligand is handled by defining its rotatable bonds. Most preparation tools will automatically detect these.

  • Save as PDBQT: Use MGLTools (prepare_ligand4.py) or a similar tool to convert the prepared ligand into the PDBQT format.

    • Rationale: Ligands are treated as flexible in most docking simulations.[5] The PDBQT file for a ligand includes information on the torsional degrees of freedom (rotatable bonds), allowing the search algorithm to explore different conformations during the docking process.

Step 3: Grid Box Generation (Defining the Search Space)

You must explicitly define the three-dimensional space on the receptor where AutoDock Vina will search for binding poses.[14][16]

  • Identify the Binding Site: If the protein structure was co-crystallized with a native ligand, the binding site is well-defined. If not, tools like CASTp or site-prediction software can be used to identify potential binding pockets.[15]

  • Define the Grid Box: In your visualization software (e.g., UCSF Chimera, PyMOL with plugins, or AutoDockTools), center a 3D box around the identified binding site. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not excessively large, which would increase computation time unnecessarily.[16]

  • Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the box in Angstroms. These values are required for the Vina configuration file.

Step 4: Running the Docking Simulation

AutoDock Vina is run from the command line using a configuration file that specifies all the necessary parameters.[10][18]

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Execute Vina: Run the docking simulation from your terminal:

    • Rationale: The exhaustiveness parameter controls the thoroughness of the search.[19] Higher values increase the computational time but also increase the probability of finding the optimal binding pose. A value of 8 is a reasonable starting point, but for challenging systems, it may need to be increased.[10][19]

Results Analysis, Interpretation, and Validation

The output of a Vina simulation is a PDBQT file containing several predicted binding poses (typically 9 by default), ranked by their binding affinity scores.[20]

Protocol Validation: The Re-docking Experiment

Before docking novel compounds, it is essential to validate your docking protocol. This is a self-validating step to ensure your chosen parameters can accurately reproduce a known binding mode.[6][21]

  • Obtain a Co-crystallized Structure: Find a PDB entry for your target protein that includes a bound ligand.

  • Prepare and Re-dock: Separate the co-crystallized ligand from the protein. Prepare both as described above. Then, dock the ligand back into the protein using the same protocol.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand.

  • Assess Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable.[6][9][22] If the RMSD is high (>3.0 Å), you may need to adjust the grid box size, increase exhaustiveness, or even consider a different docking program.[23]

Analyzing Docking Results
  • Binding Affinity (Score): The primary quantitative output is the binding affinity, reported in kcal/mol.[18] More negative values suggest stronger binding.[9] This score is most useful for ranking a series of compounds against the same target.

  • Binding Pose and Interactions: The most crucial part of the analysis is the visual inspection of the top-ranked binding pose.[20][24]

    • Load the prepared protein (receptor.pdbqt) and the docking output file (ligand_out.pdbqt) into PyMOL or Chimera.

    • Analyze the non-covalent interactions between the 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compound and the protein's active site residues. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.

      • Hydrophobic Interactions: Often major contributors to the overall binding energy.

      • Pi-Pi Stacking: Can occur between aromatic rings in the ligand and protein.

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams of these interactions.[24][25]

Data Presentation

Summarize the quantitative results in a clear, tabular format.

Compound IDVina Score (kcal/mol)Predicted Interacting Residues (Hydrogen Bonds)Predicted Interacting Residues (Hydrophobic)
Control Ligand -9.5Thr179, Asn349Val238, Leu248
Compound A -10.2Thr179, Gln135Val238, Ala316
Compound B -8.8Asn349Leu248, Ile378
Compound C -9.9Thr179, Asn349, Ser178Val238, Leu248

Table 1: Example of a results summary table for a docking study. Data is hypothetical.

Conclusion

Molecular docking is an indispensable tool in the study of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compounds. By following a carefully validated and methodologically sound protocol, researchers can generate reliable predictions of binding modes and affinities. These in-silico results provide a strong foundation for hypothesis-driven experimental work, guiding the synthesis of more potent and selective drug candidates and ultimately accelerating the path from discovery to clinical application.

References

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • bioRxiv. (2021, July 10). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Smith, R. D., Dunbar, J. B., Jr, & Ung, P. M. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 55(11), 2445–2456. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(5), 1855–1861. Retrieved from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • ResearchGate. (2016, July 25). Accuracy and Validation of Docking Algorithm Using RMSD ?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 19). Docking validation RMSD over 3, How can I fix it?. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Chaudhary, K. K., & Mishra, N. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 79-85. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • PubMed. (2024, December 26). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Retrieved from [Link]

  • Ismail, M. M. F., El-Gamal, M. I., & Baek, D. J. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1227–1235. Retrieved from [Link]

  • Szymańska, E., & Giebułtowicz, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azaindole synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent chemical bottlenecks associated with 5-azaindole derivatives.

Synthesizing 5-azaindoles (such as 2-Phenyl-1H-pyrrolo[3,2-c]pyridine) is notoriously more difficult than classical indole synthesis. The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the amino group and destabilizes intermediates, rendering traditional methods like the Fischer indole synthesis low-yielding or entirely ineffective[1]. To achieve scalable yields, the industry standard relies on a tandem Sonogashira cross-coupling followed by a 5-endo-dig cyclization[2][3].

Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative condition optimizations, and a self-validating protocol to maximize your synthetic yield.

Process Workflows

SynthesisWorkflow SM 4-Amino-3-iodopyridine (Starting Material) Protect N-Boc Protection (Prevents Pd-poisoning) SM->Protect Boc2O, DMAP Sonogashira Sonogashira Coupling (Pd/Cu, Phenylacetylene) SM->Sonogashira Unprotected (Low Yield) Protect->Sonogashira High Yield Pathway Alkyne 3-(Phenylethynyl)pyridin-4-amine (Intermediate) Sonogashira->Alkyne Cyclization 5-endo-dig Cyclization (Base or Microwave) Alkyne->Cyclization Product 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (Target Product) Cyclization->Product Optimized

Workflow for optimized 2-Phenyl-1H-pyrrolo[3,2-c]pyridine synthesis via Sonogashira coupling.

Mechanism A Alkyne Intermediate B Base Activation (N-Deprotonation) A->B C 5-endo-dig Nucleophilic Attack B->C D Aromatization C->D E Azaindole Core D->E

Mechanistic pathway of the base-mediated 5-endo-dig cyclization to form the azaindole core.

Troubleshooting & FAQs

Q1: Why is the yield of the Sonogashira coupling step consistently below 40% when using unprotected 4-amino-3-iodopyridine? Causality & Solution: The free amino group on the electron-deficient pyridine ring acts as a strong competitive ligand for palladium. This coordination forms stable, inactive Pd(II) resting states, effectively poisoning the catalyst and halting the catalytic cycle. To solve this, implement a protecting group strategy. Converting the free amine to a carbamate (e.g., N-Boc) sterically hinders nitrogen coordination to the metal center and improves solubility, routinely increasing coupling yields to >80%[3].

Q2: During the cyclization of 3-(phenylethynyl)pyridin-4-amine, I observe significant degradation and low yields of 2-phenyl-1H-pyrrolo[3,2-c]pyridine. How can this be mitigated? Causality & Solution: The 5-endo-dig cyclization of azaindoles is kinetically slower than that of standard indoles due to the electron-withdrawing effect of the pyridine nitrogen. Prolonged conventional heating (e.g., >150°C for 24 hours) leads to thermal decomposition, oligomerization, and tar formation before the cyclization can complete. Transitioning to microwave-assisted synthesis provides rapid, uniform volumetric heating that accelerates the cyclization kinetics, allowing the reaction to reach completion in 15–30 minutes and bypassing competitive thermal degradation pathways[4][5].

Q3: My crude mixture contains a large amount of 1,4-diphenylbuta-1,3-diyne. How does this affect the synthesis and how can I prevent it? Causality & Solution: This byproduct is the result of Glaser homocoupling of phenylacetylene, a side reaction catalyzed by copper in the presence of trace oxygen. This consumes your alkyne stoichiometry and creates a highly non-polar impurity that is notoriously difficult to separate from the desired product via chromatography. Ensure strictly anaerobic conditions by sparging all solvents with argon for at least 30 minutes prior to use. Alternatively, employ a copper-free Sonogashira protocol using a more active palladium precatalyst to completely eliminate the Glaser coupling pathway[5].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the overall yield of the pyrrolo[3,2-c]pyridine core, demonstrating the necessity of protection and advanced heating techniques.

Synthetic StrategyCatalyst / Base SystemTime & TempYield (%)Causality / Observation
Unprotected Amine PdCl₂(PPh₃)₂, CuI, Et₃N80°C, 12h< 40%Pd-poisoning by free amine; incomplete conversion.
N-Boc Protected PdCl₂(PPh₃)₂, CuI, Et₃N80°C, 6h85%Amine coordination suppressed; high conversion.
Thermal Cyclization TBAF or KOtBu150°C, 24h45–50%Thermal degradation; extensive tar formation.
Microwave Cyclization TBAF or KOtBu150°C (MW), 30m> 80%Rapid kinetics; minimized side reactions[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation checkpoint has been met.

Step 1: N-Boc Protection of 4-Amino-3-iodopyridine
  • Procedure: Dissolve 4-amino-3-iodopyridine (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours.

  • Causality: The excess Boc₂O ensures complete protection (often forming the di-Boc derivative initially), which is critical to prevent palladium poisoning in the next step.

  • Validation Checkpoint: The solution will transition from pale yellow to deep orange. TLC (Hexanes/EtOAc 7:3) must show the complete consumption of the starting material (

    
     ~0.2) and the formation of a new, less polar spot (
    
    
    
    ~0.6) active under short-wave UV (254 nm).
Step 2: Sonogashira Coupling
  • Procedure: In a rigorously degassed Schlenk flask, combine the protected intermediate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq) in a mixture of anhydrous DMF and Et₃N (3:1 v/v). Add phenylacetylene (1.2 eq) dropwise. Heat to 80°C for 6 hours.

  • Causality: Degassing prevents Glaser homocoupling. The DMF/Et₃N mixture provides both the necessary polarity for the transition states and the base required to neutralize the generated HI.

  • Validation Checkpoint: Upon addition of the catalyst, the mixture darkens immediately to black/dark brown. After 6 hours, LC-MS must indicate the complete disappearance of the iodinated mass and the appearance of the coupled alkyne product mass.

Step 3: Deprotection and Microwave-Assisted Cyclization
  • Procedure: Dissolve the crude coupled intermediate in anhydrous THF in a microwave-safe vial. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq). Seal the vial and irradiate at 150°C for 30 minutes.

  • Causality: TBAF serves a dual purpose: it facilitates the removal of the Boc protecting group and acts as a sufficiently strong base to deprotonate the resulting amine, triggering the intramolecular 5-endo-dig nucleophilic attack on the alkyne[3].

  • Validation Checkpoint: The reaction vessel will show a color shift to dark brown. Post-workup, the product 2-Phenyl-1H-pyrrolo[3,2-c]pyridine will precipitate from cold water as an off-white to pale yellow solid. Confirm identity via mass spectrometry (Expected

    
     = 195.09).
    

References

1.[3] ACS Publications. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Available at: 2.[2] PMC. Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. Available at: 3.[1] PharmaBlock. Azaindoles in Medicinal Chemistry. Available at: 4.[5] Organic Chemistry Portal. Azaindole synthesis. Available at: 5.[4] Eötvös Loránd University. Microwave-assisted synthesis of indole. Available at:

Sources

Technical Support Center: Optimizing Yields in 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious yield bottlenecks associated with synthesizing 5-azaindole derivatives—specifically, 2-Phenyl-1H-pyrrolo[3,2-c]pyridine.

The core challenge in synthesizing this scaffold lies in the electronic and steric nature of the pyrrolo[3,2-c]pyridine core. The basic pyridine nitrogen strongly coordinates with transition metal catalysts, leading to rapid catalyst deactivation, while the electron-deficient nature of the pyridine ring inherently reduces the nucleophilicity of the adjacent amine during cyclization[1].

Below, you will find a mechanistic breakdown of these issues, a visual workflow, troubleshooting FAQs, and a self-validating protocol to ensure reproducible, high-yield syntheses.

Synthetic Workflow & Failure Points

Workflow Start 3-Iodopyridin-4-amine + Phenylacetylene Larock Route A: Larock Annulation (Pd(OAc)2, Base) Start->Larock Sonogashira Route B: Sonogashira Coupling (Pd(PPh3)4, CuI) Start->Sonogashira Issue Catalyst Deactivation by Pyridine Nitrogen Larock->Issue Yield1 Low Yield (<40%) Issue->Yield1 Intermediate 4-Amino-3-(phenylethynyl)pyridine Sonogashira->Intermediate Cyclization 5-endo-dig Cyclization (KOtBu, 80°C) Intermediate->Cyclization Yield2 High Yield (80-90%) 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Cyclization->Yield2

Fig 1: Synthetic routes for 2-Phenyl-1H-pyrrolo[3,2-c]pyridine highlighting yield outcomes.

Troubleshooting FAQs

Q1: Why does the one-pot Larock heteroannulation consistently result in low yields (<40%) for 5-azaindoles? Mechanistic Causality: The basic pyridine nitrogen in the 5-azaindole core (and its halopyridine precursors) strongly coordinates to the palladium catalyst, forming stable, inactive Pd(II) complexes[2]. This catalyst poisoning halts the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring reduces the nucleophilicity of the adjacent amine, slowing down the intramolecular aminopalladation step[1]. Solution: Transition to a stepwise approach. Use a Sonogashira coupling to install the alkyne, followed by a distinct base-mediated 5-endo-dig cyclization[3]. If a one-pot method is strictly required, applying a protecting group (e.g., Boc) to the amine or utilizing highly sterically hindered ligands can mitigate coordination.

Q2: During the Sonogashira coupling of 3-iodopyridin-4-amine and phenylacetylene, I observe significant catalyst deactivation and dark reaction mixtures. What is the cause? Mechanistic Causality: The dark mixture is indicative of Glaser homocoupling of the alkyne, which occurs rapidly if trace oxygen is present, especially with CuI as a co-catalyst. Additionally, the free amine can undergo competitive N-alkynylation if the temperature is pushed too high to force the reaction. Solution: Rigorous degassing of the solvent (DMF) is critical. Use a Pd(PPh3)4 / CuI catalytic system with an amine base like N,N-diisopropylethylamine (DIPEA). Keep the temperature moderate (e.g., 60 °C) to favor C-C coupling over N-coupling[3].

Q3: What are the most reliable conditions for the final cyclization of 4-amino-3-(phenylethynyl)pyridine? Mechanistic Causality: The cyclization requires the deprotonation of the amine to attack the alkyne. Because the pyridine ring is electron-withdrawing, the amine is far less nucleophilic than in standard aniline derivatives. Solution: Strong bases like Potassium tert-butoxide (KOtBu) in polar aprotic solvents (DMF) at 80 °C provide an excellent driving force for the 5-endo-dig cyclization, yielding ~84%[3]. Alternatively, microwave-assisted cycloisomerization using transition-metal-free conditions (e.g., pyrrolidine in water at 200 °C) has been shown to yield up to 90% product while minimizing degradation[4].

Quantitative Comparison of Cyclization Strategies
Cyclization StrategyReagents / CatalystSolventConditionsTypical YieldMechanistic Advantage / Disadvantage
Larock Heteroannulation Pd(OAc)2, KOAcDMF100 °C, 24 h30-40%One-pot convenience, but severely suffers from Pd-poisoning by the pyridine nitrogen[2].
Base-Mediated (Stepwise) KOtBu (2.0 equiv)DMF80 °C, 2 h84-85%Strong base overcomes the low nucleophilicity of the amine, driving the 5-endo-dig cyclization[3].
Microwave-Assisted Pyrrolidine (2.0 equiv)H2O200 °C (MW), 15 min90%High thermal energy and basicity promote rapid hydroamination without transition metals[4].
Step-by-Step Methodology: Optimized Two-Step Synthesis

This self-validating protocol isolates the C-C bond formation from the cyclization step, ensuring that catalyst poisoning does not interfere with the final ring closure.

Step 1: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add 3-iodopyridin-4-amine (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%)[3].

  • Evacuate and backfill the flask with Argon (repeat 3 times). Self-Validation: This ensures an oxygen-free environment, which is strictly required to prevent Glaser homocoupling of the phenylacetylene.

  • Add anhydrous, degassed DMF (5 mL/mmol), followed by degassed N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and phenylacetylene (1.2 equiv) via syringe[3].

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor via LC-MS until complete consumption of the starting halide is observed.

  • Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the intermediate 4-amino-3-(phenylethynyl)pyridine.

Step 2: 5-endo-dig Cyclization 6. Dissolve the purified 4-amino-3-(phenylethynyl)pyridine (1.0 equiv) in anhydrous DMF under Argon[3]. 7. Add Potassium tert-butoxide (KOtBu) (2.0 equiv) in one portion[3]. 8. Heat the mixture to 80 °C for 2 hours. Causality: The strong base fully deprotonates the amine, drastically increasing its nucleophilicity and facilitating the kinetically favored 5-endo-dig attack on the alkyne. 9. Cool to room temperature, dilute with water, and extract with EtOAc. 10. Wash the organic layer with brine, dry, and concentrate. Purify via recrystallization or chromatography to yield 2-Phenyl-1H-pyrrolo[3,2-c]pyridine as a solid (Expected yield: 80-85%)[3].

References
  • [1] Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles via Heteroannulation Reaction... J. Org. Chem. / Thieme Connect. 1

  • [4] Microwave-assisted synthesis of indole: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine. ELTE / Tetrahedron. 4

  • [3] Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. National Institutes of Health (NIH) / PMC. 3

  • [2] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI / Molecules. 2

Sources

side product formation in 2-Phenyl-1H-pyrrolo[3,2-C]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (2-phenyl-5-azaindole).

The synthesis of azaindoles is notoriously more difficult than their indole counterparts due to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the adjacent amine and complicates cyclization [2]. This guide focuses on the most reliable synthetic route: the tandem Palladium-catalyzed Sonogashira cross-coupling and subsequent 5-endo-dig cyclization [1],[3].

I. Synthesis Workflow & Mechanistic Logic

To troubleshoot effectively, we must first understand the tandem reaction sequence. The process relies on a delicate balance: the conditions must be reactive enough to drive the initial C-C bond formation, yet thermodynamically forceful enough to overcome the high activation energy of the subsequent C-N bond cyclization.

SynthesisWorkflow SM 4-Amino-3-iodopyridine + Phenylacetylene Degas Strict Degassing (Freeze-Pump-Thaw) SM->Degas Sono Sonogashira Coupling (Pd/Cu, DIPEA, RT to 60°C) Degas->Sono Inter Alkynylpyridine Intermediate Sono->Inter Cycl 5-endo-dig Cyclization (Cu+ Activated, 100°C) Inter->Cycl Prod 2-Phenyl-1H-pyrrolo [3,2-c]pyridine Cycl->Prod

Figure 1: Tandem Sonogashira coupling and 5-endo-dig cyclization workflow.

II. Standard Operating Procedure: Self-Validating Protocol

This protocol is engineered as a self-validating system. By monitoring specific visual and analytical checkpoints, you can confirm the integrity of the reaction in real-time before committing to workup [1].

Materials: 4-Amino-3-iodopyridine (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), anhydrous DMF (0.2 M), DIPEA (5.0 eq).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-iodopyridine, Pd(PPh3)2Cl2, and CuI. Seal with a septum and subject the flask to three cycles of high-vacuum evacuation and Argon backfilling.

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of O2, which rapidly catalyzes the unwanted Glaser dimerization of the alkyne.

  • Solvent Addition: Add anhydrous, degassed DMF and degassed DIPEA via syringe.

    • Causality: DIPEA is chosen over Triethylamine (Et3N) because its higher boiling point (127 °C) allows the reaction to be heated to 100 °C safely at ambient pressure, a necessary condition for the cyclization step.

  • Alkyne Addition & Sonogashira Phase: Add phenylacetylene dropwise. Stir at 60 °C for 2 hours.

    • Self-Validation Checkpoint 1: The solution should turn a deep, homogeneous amber/brown. If a black precipitate forms immediately, your Pd catalyst has degraded to Pd(0) black (ligand dissociation).

    • Self-Validation Checkpoint 2: LC-MS analysis of an aliquot should show >95% consumption of the starting material (m/z 220.0) and the appearance of the intermediate 3-(phenylethynyl)pyridin-4-amine (m/z 195.1).

  • Cyclization Phase: Elevate the temperature to 100 °C and stir for an additional 10-12 hours.

    • Causality: The electron-withdrawing nature of the pyridine ring dampens the nucleophilicity of the C4-amine. Elevated thermal energy, combined with Cu(I) acting as a Lewis acid to activate the alkyne

      
      -system, is mandatory to drive the 5-endo-dig ring closure [2].
      
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal catalysts. Wash the organic layer sequentially with water (3x) to remove DMF and DIPEA, followed by brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

III. Troubleshooting Guide & FAQs

Q1: My yield is extremely low, and TLC shows a highly non-polar, blue-fluorescent spot under 254 nm UV. What happened? A: You are observing 1,4-diphenylbuta-1,3-diyne, the product of Glaser dimerization.

  • Root Cause: Oxygen ingress into your reaction vessel. O2 oxidizes the Cu(I) co-catalyst to Cu(II), which then mediates the homocoupling of phenylacetylene instead of transferring it to the Palladium center.

  • Solution: Switch from simple nitrogen flushing to a rigorous Freeze-Pump-Thaw degassing method for your DMF and DIPEA. Ensure your septum is intact and consider increasing the phenylacetylene equivalents to 1.5 to compensate for minor losses.

Q2: The reaction stalls completely at the alkynylpyridine intermediate. How do I force the cyclization? A: The 5-endo-dig cyclization is the thermodynamic bottleneck of this synthesis.

  • Root Cause: The pyridine nitrogen withdraws electron density from the 4-amino group, making it a poor nucleophile. If the temperature is too low, or if the alkyne is not sufficiently electrophilically activated, the reaction halts[3].

  • Solution: If 100 °C in DIPEA is insufficient, you must increase the Lewis acidity or the base strength. Adding an additional 10 mol% of CuI or ZnCl2 after the Sonogashira step can hyper-activate the alkyne. Alternatively, switching the base to KOtBu in NMP at 120 °C will deprotonate the amine, drastically increasing its nucleophilicity.

Q3: I am observing a black precipitate early in the reaction, and conversion stops. Is my catalyst dead? A: Yes, you have formed "Palladium black."

  • Root Cause: The active Pd(0) species has aggregated into inactive bulk metal. This occurs when the phosphine ligands dissociate, often due to an incorrect Pd:Cu ratio or trace impurities in the starting material that poison the coordination sphere.

  • Solution: Add a slight excess of triphenylphosphine (PPh3) (approx. 10 mol%) to stabilize the Pd(0) intermediate, or switch to a bidentate ligand catalyst like Pd(dppf)Cl2, which resists ligand dissociation much better than monodentate PPh3.

SideProductPathways Start Reaction Mixture (Pd, Cu, Base, Substrates) Path1 O2 Contamination Start->Path1 Path2 Strict Anaerobic Conditions Start->Path2 Glaser Glaser Dimerization (1,4-diphenylbuta-1,3-diyne) Path1->Glaser Inter 3-(Phenylethynyl)pyridin-4-amine (Intermediate) Path2->Inter Path3 Insufficient Heat / Weak Base Inter->Path3 Path4 High Temp (100°C) + Cu+ Activation Inter->Path4 Stall Reaction Stalls (Uncyclized Product) Path3->Stall Prod 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (Target Product) Path4->Prod

Figure 2: Mechanistic branching pathways leading to desired product vs. common side products.

IV. Quantitative Optimization Data

The following table summarizes empirical data demonstrating how variations in reaction parameters dictate the distribution between the target azaindole and common side products. Use this as a benchmark for your own LC-MS/HPLC integrations.

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Target Yield (%)Uncyclized Inter. (%)Glaser Dimer (%)
1Pd(PPh3)2Cl2 / CuIEt3N / THF601215%70%5%
2Pd(PPh3)2Cl2 / CuIDIPEA / DMF1001278% <5%8%
3Pd(PPh3)2Cl2 / CuI (No Degassing)DIPEA / DMF1001235%10%45%
4Pd(dppf)Cl2 / CuIKOtBu / NMP120682% Not Detected<5%

Note: Entry 4 represents highly aggressive conditions suitable for sterically hindered or electronically deactivated alkyne derivatives[3].

V. References

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators Source: National Institutes of Health (NIH) / PMC URL:

  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL:

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions Source: Synlett / Thieme Connect URL:

Technical Support Center: Optimization of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-5-OPT-2024 Subject: Reaction Condition Optimization & Troubleshooting for 2-Phenyl-5-azaindole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

The synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (commonly referred to as 2-phenyl-5-azaindole ) presents unique challenges compared to standard indole chemistry.[1] The presence of the pyridine nitrogen at position 5 creates a highly electron-deficient system that is prone to catalyst poisoning (via N-chelation) and solubility issues.

This guide provides two validated workflows: the De Novo Assembly (Sonogashira/Cyclization) for scale-up, and Direct C-H Arylation for late-stage diversification.

Module 1: De Novo Assembly (Sonogashira/Cyclization)

Best for: Multi-gram scale-up and high regiochemical fidelity.

Standard Operating Procedure (SOP)

This route relies on the cross-coupling of 4-amino-3-iodopyridine with phenylacetylene, followed by cyclization.

Reaction Scheme:

  • Coupling: 4-amino-3-iodopyridine + Phenylacetylene

    
     Intermediate Alkyne
    
  • Cyclization: Intermediate

    
     2-Phenyl-1H-pyrrolo[3,2-c]pyridine
    

Optimized Conditions Table:

ParameterStandard ConditionOptimization for Difficult Substrates
Catalyst Pd(PPh

)

Cl

(5 mol%)
Pd(dppf)Cl

or Pd

(dba)

/XPhos
Co-Catalyst CuI (2 mol%)CuI (5 mol%) - Essential for terminal alkynes
Base Et

N (3.0 equiv)
Cs

CO

(2.0 equiv) in anhydrous conditions
Solvent DMF (Degassed)1,4-Dioxane/DMSO (10:1)
Temp/Time 80°C (4-6 h)100°C (12 h) or MW (120°C, 30 min)
Troubleshooting Guide (Q&A)

Q: The starting material is consumed, but the intermediate alkyne is not cyclizing to the azaindole. What is wrong? A: The 5-azaindole ring closure is less spontaneous than in standard indoles due to the electron-deficient pyridine ring reducing the nucleophilicity of the amine.

  • Diagnosis: LCMS shows a mass corresponding to the uncyclized alkyne (

    
    ).
    
  • Fix: Add a "Base-Mediated Kick." After the coupling is complete, add KOtBu (2.0 equiv) or Cs

    
    CO
    
    
    
    to the same pot and raise the temperature to 100°C. Alternatively, use a catalytic amount of CuI in the second step to activate the alkyne for intramolecular attack.

Q: The reaction turns black immediately and conversion stalls (Catalyst Poisoning). A: The pyridine nitrogen (N5) and the free amine are chelating the Palladium, forming inactive "Pd-black" aggregates.

  • Fix 1 (Ligand Switch): Switch to bulky, electron-rich phosphine ligands like XPhos or BrettPhos . These ligands bind Pd tightly and prevent N-coordination.

  • Fix 2 (Protection): If the problem persists, protect the free amine as a carbamate (Boc) or sulfonamide (Ts) before the coupling. Note that N-Boc groups can be thermally unstable above 80°C.

Module 2: Direct C-H Arylation (Late-Stage Functionalization)

Best for: Rapid library generation from the parent 5-azaindole core.

Mechanistic Insight

Direct arylation of 5-azaindole is a competition between C2 (acidic) and C3 (nucleophilic) sites.

  • C3-Arylation: Occurs via Electrophilic Aromatic Substitution (SEAr).

  • C2-Arylation: Occurs via Concerted Metallation-Deprotonation (CMD). To target C2, you must use a carboxylate proton shuttle.

SOP: C2-Selective Arylation
  • Reagents: 1H-pyrrolo[3,2-c]pyridine (1.0 eq), Iodobenzene (1.2 eq).

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: PPh

    
     (10 mol%) - Optional, often ligand-free works better for CMD.
    
  • Base: Ag

    
    CO
    
    
    
    (2.0 eq) or Cs
    
    
    CO
    
    
    .
  • Additive (CRITICAL): Pivalic Acid (PivOH) (30 mol%).

  • Solvent: Toluene or Xylene, 120°C.

Troubleshooting Guide (Q&A)

Q: I am getting a mixture of C2 and C3 arylation. A: This indicates the reaction mechanism is drifting toward SEAr.

  • Fix: Ensure you are using Pivalic Acid (PivOH) .[2] The pivalate anion acts as a shuttle, deprotonating the C2-H bond specifically during the palladation step (CMD mechanism). Without it, the catalyst defaults to the more nucleophilic C3 position.

Q: The reaction yield is low (<30%). A: The N5 pyridine nitrogen is likely shutting down the catalyst.

  • Advanced Fix (N-Oxide Route): Oxidize the starting material to the 5-azaindole-N-oxide using mCPBA. The N-oxide activates the C2 position and prevents catalyst poisoning.

    • Step 1: Arylate the N-oxide (Conditions: Pd(OAc)

      
      , XPhos, K
      
      
      
      PO
      
      
      ).
    • Step 2: Reduce the N-oxide back to the pyridine using PCl

      
        or Fe/NH
      
      
      
      Cl
      .
Module 3: Visualization & Logic Flows
Workflow 1: Synthesis Decision Tree

AzaindoleSynthesis Start Target: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Scale Is this for Scale-up (>5g)? Start->Scale SonoRoute Route A: Sonogashira/Cyclization Scale->SonoRoute Yes CHRoute Route B: Direct C-H Arylation Scale->CHRoute No (Library/Discovery) Precursor Start: 4-amino-3-iodopyridine SonoRoute->Precursor Coupling Step 1: Pd(PPh3)2Cl2, CuI, Ph-Acetylene Precursor->Coupling CheckLCMS LCMS Check: Linear Alkyne? Coupling->CheckLCMS CheckLCMS->Coupling No (Add XPhos) Cyclize Step 2: Add KOtBu, Heat to 100°C CheckLCMS->Cyclize Yes Core Start: 1H-pyrrolo[3,2-c]pyridine CHRoute->Core CMD Cond: Pd(OAc)2, PivOH (30%), Ag2CO3 Core->CMD Selectivity Issue: C2 vs C3 Mix? CMD->Selectivity NOxide Solution: Use N-Oxide Intermediate Selectivity->NOxide Yes

Caption: Decision logic for selecting between De Novo Assembly and Direct Functionalization based on scale and selectivity requirements.

Module 4: Purification & Workup

Issue: 2-Phenyl-5-azaindoles are often sparingly soluble in EtOAc/Hexane, leading to precipitation on silica columns.

Protocol:

  • Workup: Do not rely on extraction alone. If a precipitate forms during aqueous workup, filter it—this is likely your product.

  • Metal Scavenging: Azaindoles bind Cu and Pd tightly.

    • Wash the organic layer with 10% aqueous ethylenediamine or NH

      
      OH  to remove Copper (turns blue).
      
    • Use SiliaMetS® Thiol or TMT scavengers for Palladium removal.

  • Chromatography:

    • Use a gradient of DCM : MeOH (95:5 to 90:10) .

    • Add 1% NH

      
      OH  to the eluent to prevent streaking (the pyridine nitrogen interacts with acidic silanols).
      
References
  • Sonogashira Synthesis of Azaindoles

    • Leboho, T. C., et al. (2015).[3] "Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles." Bioorganic & Medicinal Chemistry.

    • Note: Adapts 7-azaindole protocols to 5-azaindole by shifting precursor to 4-amino-3-halopyridine.
  • Direct C-H Arylation (Mechanistic Grounding)

    • Lapointe, D., & Fagnou, K. (2010).
    • Establishes the PivOH/CMD mechanism essential for C2 selectivity.
  • Catalyst Poisoning & N-Oxide Strategy

    • Campeau, L. C., et al. (2005). "Direct C-2 Arylation of Azine N-Oxides." Journal of the American Chemical Society.
  • Purification of Phenyl-Indoles

    • BenchChem Technical Notes.[4] "Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds."

Sources

Technical Support Center: Purification of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure the scientific integrity and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have when first approaching the purification of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Q1: What are the most common impurities I should expect in my crude 2-Phenyl-1H-pyrrolo[3,2-c]pyridine product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities include unreacted starting materials, residual reagents (such as organometallic catalysts or bases), and side-products from the reaction.[1] Isomeric impurities can also be a significant challenge, as the synthesis of azaindoles may lead to the formation of different structural isomers that are difficult to separate.[1]

Q2: My 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivative is showing significant streaking or tailing on my silica gel TLC plate. What is the cause and how can I fix it?

A2: Streaking is a common issue for basic nitrogen-containing heterocycles like your target compound.[1] This is due to strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your eluent can neutralize the acidic sites on the silica, leading to sharper spots and better separation.[1]

Q3: I am having difficulty achieving good separation of my product from a closely-eluting impurity. What are my options?

A3: When dealing with co-eluting impurities, a single purification technique may not be sufficient.[1] Consider a multi-step purification strategy. For example, you could perform an initial flash column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure product. Alternatively, switching to a different stationary phase, such as alumina (neutral or basic) or a C18 reversed-phase silica gel, can alter the selectivity of the separation and may resolve the overlapping peaks.[1]

Q4: My compound is not UV-active. How can I monitor its purification?

A4: If your 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivative lacks a UV chromophore, you can use alternative visualization techniques for TLC analysis. Staining with potassium permanganate, ceric ammonium molybdate, or iodine vapor are common methods for visualizing non-UV-active compounds.[1] For column chromatography, you would collect fractions and analyze them by TLC with one of these staining methods.

II. Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your purification experiments.

A. Column Chromatography Challenges

Issue 1: Poor separation and low yield after silica gel column chromatography.

  • Question: I ran a silica gel column, but my fractions are either still impure or my overall yield is very low. What went wrong?

  • Answer & Troubleshooting Workflow: This is a multifaceted problem that can stem from several factors. The following workflow will help you diagnose and resolve the issue.

    G start Low Yield / Poor Separation check_TLC Was the TLC solvent system optimized? start->check_TLC TLC_yes Yes check_TLC->TLC_yes TLC_no No check_TLC->TLC_no Inadequate Separation check_streaking Is there streaking on the TLC plate? TLC_yes->check_streaking optimize_TLC Optimize TLC with various solvent systems. Aim for an Rf of 0.2-0.3 for the target compound. TLC_no->optimize_TLC optimize_TLC->check_TLC streaking_yes Yes check_streaking->streaking_yes streaking_no No check_streaking->streaking_no add_modifier Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase. streaking_yes->add_modifier check_loading How was the sample loaded? streaking_no->check_loading add_modifier->check_loading dry_load Dry Loading check_loading->dry_load wet_load Wet Loading check_loading->wet_load check_column_packing Was the column packed properly? dry_load->check_column_packing assess_wet_load Was a minimal amount of a strong solvent used? wet_load->assess_wet_load wet_load_yes Yes assess_wet_load->wet_load_yes wet_load_no No assess_wet_load->wet_load_no wet_load_yes->check_column_packing recommend_dry_load Dissolve in a strong solvent, adsorb onto silica, and evaporate to a dry powder for loading. wet_load_no->recommend_dry_load packing_yes Yes check_column_packing->packing_yes packing_no No check_column_packing->packing_no check_stability Is the compound stable on silica? packing_yes->check_stability repack_column Repack the column ensuring uniform density to avoid channeling. packing_no->repack_column final_assessment Re-run column with optimized conditions. repack_column->final_assessment stability_yes Yes check_stability->stability_yes stability_no No check_stability->stability_no stability_yes->final_assessment switch_stationary_phase Consider neutral/basic alumina or reversed-phase chromatography. stability_no->switch_stationary_phase switch_stationary_phase->final_assessment

    Caption: Troubleshooting workflow for column chromatography.

    Detailed Protocol: Column Chromatography with a Basic Modifier

    • Solvent System Optimization: On a TLC plate, find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.3.[1]

    • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Column Packing: Dry pack your column with silica gel.

    • Deactivation (Optional but Recommended): Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Begin eluting with your optimized solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.

B. Recrystallization Challenges

Issue 2: The compound "oils out" or fails to crystallize.

  • Question: I've tried to recrystallize my 2-Phenyl-1H-pyrrolo[3,2-c]pyridine derivative, but it either separates as an oil or remains in solution. How can I induce crystallization?

  • Answer & Troubleshooting Strategies: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated. The presence of impurities can also inhibit crystallization.[1] Here is a decision tree to guide you through troubleshooting this common issue.

    G start Compound Fails to Crystallize oiling_out Did the compound 'oil out'? start->oiling_out oiling_out_yes Yes oiling_out->oiling_out_yes oiling_out_no No oiling_out->oiling_out_no add_solvent Add a small amount of hot solvent to redissolve the oil. Allow to cool slowly. oiling_out_yes->add_solvent no_crystals No crystals formed after slow cooling. oiling_out_no->no_crystals scratch_glass Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. add_solvent->scratch_glass seed_crystal Add a tiny seed crystal of the pure compound. scratch_glass->seed_crystal scratch_glass->seed_crystal success Crystals Formed seed_crystal->success no_crystals->scratch_glass change_solvent Try a different solvent or a co-solvent system (a 'good' solvent and a 'poor' solvent). no_crystals->change_solvent change_solvent->success failure Still No Crystals change_solvent->failure pre_purify Consider a preliminary purification step (e.g., quick silica plug) to remove impurities. pre_purify->success failure->pre_purify

    Caption: Decision tree for troubleshooting recrystallization.

    Data Summary: Common Recrystallization Solvents

Solvent/SystemPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Good for many polar compounds.
MethanolPolar Protic65Higher solubility than ethanol, may need cooling.
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of polarities.
Hexanes/Ethyl AcetateNon-polar/PolarVariableA common co-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy.
Dichloromethane/HexanesNon-polar/PolarVariableSimilar to above, good for less polar compounds.

III. References

Sources

Technical Support Center: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AZ-5-SYNTH-001 Subject: Catalyst Selection & Troubleshooting for 5-Azaindole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Pyridine Problem"

Synthesizing 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) presents a specific challenge known as "catalyst poisoning." Unlike standard indole synthesis, the pyridine nitrogen (N-5) possesses a lone pair capable of competitively binding to palladium, effectively quenching the catalytic cycle.

Success requires a ligand-controlled approach to prevent N-coordination and a base-mediated cyclization strategy to overcome the electron-deficient nature of the pyridine ring.

Part 1: Catalyst Selection Matrix

Use this table to select the optimal system based on your starting halide and available equipment.

Precursor (Halide)Primary Catalyst SystemLigand ClassBase / SolventApplication Note
4-amino-3-iodopyridine Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%)Arylphosphine (Standard)Et₃N / DMF (80°C)The "Golden Path." Best balance of cost and yield. Iodides are reactive enough to outcompete N-poisoning.
4-amino-3-bromopyridine Pd(dppf)Cl₂ (5-8 mol%) + CuI (5 mol%)Bidentate FerrocenylCs₂CO₃ / Dioxane (100°C)High Stability. The bidentate ligand prevents Pd-aggregation (Pd-black) at the higher temps required for bromides.
Challenging Substrates Pd₂(dba)₃ + XPhos Bulky BiarylphosphineNaOtBu / t-BuOHThe "Nuclear Option." XPhos is bulky enough to physically block the pyridine nitrogen from binding the Pd center.

Part 2: The "Golden Path" Protocol

Recommended workflow for the synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine via Sonogashira Coupling/Cyclization.

Step 1: The Cross-Coupling (Sonogashira)

Objective: Install the phenylacetylene moiety at the C3 position.

  • Charge: To a dry Schlenk flask, add 4-amino-3-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

  • Inert: Evacuate and backfill with Argon (x3). Critical: Oxygen causes alkyne homocoupling (Glaser coupling).[1]

  • Solvent: Add anhydrous DMF (0.2 M concentration) and Et₃N (3.0 equiv).

  • Reagent: Add Phenylacetylene (1.2 equiv) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for the intermediate (3-(phenylethynyl)pyridin-4-amine).

Step 2: The Cyclization (5-endo-dig)

Objective: Force the C4-amine to attack the alkyne. Note: The electron-deficient pyridine ring reduces the nucleophilicity of the amine. Spontaneous cyclization is rare; forcing conditions are required.

  • Add Base: Once the intermediate is formed, add KOtBu (2.0 equiv) directly to the reaction mixture (if one-pot) or to the isolated intermediate in NMP.

  • Heat: Increase temperature to 100–120°C .

  • Workup: Quench with saturated NH₄Cl (removes Cu salts). Extract with EtOAc.

Part 3: Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Q1: My reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Pd-Black" precipitation. Root Cause: The catalyst decomposed before oxidative addition could occur. This is often caused by the pyridine nitrogen displacing the phosphine ligands, destabilizing the Pd(0) species. The Fix:

  • Switch Solvent: Avoid THF. Use DMF or DMSO. The coordinating ability of these solvents stabilizes the Pd species.

  • Switch Ligand: Move to Pd(dppf)Cl₂ .[2] The bidentate ligand bites the metal tighter, preventing displacement by the pyridine nitrogen.

Q2: I see the Sonogashira intermediate by LCMS, but it won't cyclize to the azaindole.

Diagnosis: Insufficient Nucleophilicity. Root Cause: The pyridine ring pulls electron density away from the amine (at C4), making it a poor nucleophile for the 5-endo-dig attack on the alkyne. The Fix:

  • Stronger Base: Switch from carbonates (Cs₂CO₃) to alkoxides (KOtBu or NaOtBu ). The deprotonated amide is a much stronger nucleophile.

  • Lewis Acid Assist: Add 10 mol% InCl₃ or AuCl₃ . These activate the alkyne triple bond, making it more susceptible to attack by the amine.

Q3: I am getting a byproduct with twice the molecular weight of the alkyne.

Diagnosis: Glaser Coupling (Homocoupling). Root Cause: Presence of Oxygen in the system. The Fix:

  • Degas Rigorously: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding it to the catalyst.

  • Slow Addition: Add the phenylacetylene as a solution over 1 hour using a syringe pump to keep its instantaneous concentration low.

Part 4: Logic Visualization (Mechanism & Workflow)

AzaindoleSynthesis cluster_trouble Troubleshooting Logic Start Precursor: 4-amino-3-iodopyridine Intermed Intermediate: 3-(phenylethynyl)pyridin-4-amine Start->Intermed Sonogashira Coupling (Pd/Cu Cycle) Reagents Reagents: Phenylacetylene Pd(PPh3)2Cl2 / CuI Reagents->Intermed Cyclization Cyclization Step: Requires Base (KOtBu) Heat (100°C) Intermed->Cyclization 5-endo-dig Attack Product Target: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Cyclization->Product Aromatization Decision Is Yield Low? Check1 Check 1: Black Precipitate? (Ligand Displacement) Decision->Check1 Yes Sol1 Fix: Use Pd(dppf)Cl2 Check1->Sol1 Yes Check2 Check 2: Intermediate Stalls? Check1->Check2 No Sol2 Fix: Switch Base to KOtBu Check2->Sol2 Yes

Figure 1: Reaction workflow and integrated troubleshooting logic for the synthesis of the 5-azaindole scaffold.

References

  • Lachance, N., et al. (2005). "Practical Synthesis of 5-Azaindoles." Synthesis. (Detailed protocol for 4-amino-3-iodopyridine precursors).

  • Schirok, H. (2005). "Synthesis of 4-, 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation." Journal of Organic Chemistry. (Comparison of ligand effects on azaindole formation).

  • Yudin, A. K. (2010). Azaindoles: Synthesis and Applications. Wiley-VCH.[3] (Comprehensive review on catalyst poisoning mechanisms in azaindoles).

  • Song, J. J., et al. (2007).[4] "Organometallic methods for the synthesis of azaindoles." Chemical Society Reviews.[4] (Review of Sonogashira/Cyclization strategies).

Sources

Technical Support Center: Purification of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-AZA-PUR-002 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Enhancing Purity Profiles of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (5-Azaindole derivative)

Executive Summary

The purification of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine presents a unique triad of challenges: basicity-induced chromatographic tailing , stubborn palladium retention (from cross-coupling synthesis), and poor solubility characteristic of planar fused aromatic systems.

This guide moves beyond generic protocols to address the specific physicochemical properties of the 5-azaindole scaffold. The pyridine nitrogen at position 5 (


) acts as a Lewis base, while the pyrrole system introduces oxidation sensitivity. Successful isolation requires a distinct strategy separating metal scavenging from organic impurity removal.

Module 1: Chromatographic Resolution (The Basicity Challenge)

The Issue: Users frequently report broad, tailing peaks on standard silica gel, leading to co-elution with regioisomers or starting materials. The Cause: The basic nitrogen (N-5) interacts strongly with acidic silanol groups (


) on the stationary phase via hydrogen bonding and ion-exchange mechanisms.
Protocol A: Amine-Modified Flash Chromatography

Do not rely on standard ethyl acetate/hexanes gradients. The compound will streak.

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA) .
    
    • Why: The base modifier deprotonates surface silanols and competes for binding sites, sharpening the peak shape.

Step-by-Step Workflow:

  • Equilibration: Flush the silica cartridge with 5% Solvent B in A for 3 column volumes (CV) to neutralize acidic sites.

  • Loading: Dissolve crude material in a minimum volume of DCM/MeOH (95:5). If solubility is poor, use a solid load technique (adsorb onto Celite).

  • Gradient:

    • 0–5 min: Isocratic 0% B (DCM wash).

    • 5–20 min: Linear gradient 0%

      
       10% B.
      
    • Note: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine typically elutes between 4–7% MeOH.

Protocol B: Reverse Phase (C18) Strategy

For samples requiring >99% purity (e.g., for biological assays), Reverse Phase (RP) is superior but requires pH control.

  • Acidic Conditions (0.1% TFA): Not Recommended. Protonates the pyridine (N-5), reducing retention and potentially causing co-elution with polar impurities.

  • Basic Conditions (10 mM

    
    , pH 10): Highly Recommended. Keeps the molecule neutral (unprotonated), maximizing hydrophobic interaction with C18 and improving loading capacity.
    

Module 2: Palladium Scavenging (The Catalyst Trap)

The Issue: Synthesis via Suzuki or Sonogashira coupling often leaves residual Palladium (Pd) >500 ppm. The pyridine nitrogen acts as a ligand, chelating Pd and carrying it through standard chromatography. The Solution: Chemical scavenging is required post-chromatography.

Comparative Scavenger Efficiency
Scavenger TypeFunctional GroupEfficiency (Pd)ProsCons
SiliaMetS® Thiol -SH (Thiol)High (>95%)High affinity for Pd(II); No leachingSlower kinetics (requires 4h+)
SiliaMetS® TMT TrimercaptotriazineUltra-High (>99%) Best for Pd(0) and Pd(II); Fast kineticsMore expensive
Activated Carbon N/A (Adsorption)Moderate (70-80%)Cheap; removes colorNon-specific binding (yield loss); messy
Protocol: The "TMT" Polish
  • Dissolve the semi-pure product in THF or DMF (10 mL/g).

  • Add SiliaMetS® TMT (or equivalent thiol-silica) at a ratio of 4:1 (w/w) relative to the crude mass.

  • Heat to 50°C and stir for 4 hours.

    • Why Heat? Increases the exchange rate of Pd from the pyridine-ligand complex to the sulfur scavenger.

  • Filter hot through a 0.45

    
     PTFE membrane or a Celite pad.
    
  • Concentrate the filtrate.[1]

Module 3: Crystallization (The "Brick Dust" Problem)

The Issue: The planar 2-phenyl-azaindole structure leads to high lattice energy and poor solubility in standard recrystallization solvents (EtOH, IPA).

Protocol: DMSO/Water "Crash" Crystallization

This method is effective for removing trace organic impurities and achieving a free-flowing solid.

  • Dissolution: Dissolve 1 g of product in the minimum amount of DMSO at 60°C (approx. 3–5 mL).

    • Visual Check: Solution should be clear. If dark/tarry, perform a hot filtration.

  • Precipitation: Slowly add water (antisolvent) dropwise with vigorous stirring.

    • Ratio: Target a final DMSO:Water ratio of 1:3.

  • Nucleation: Once turbidity persists, stop addition and let cool to Room Temperature (RT) slowly (1 hour).

  • Collection: Filter the white/off-white solid.

  • Critical Wash: Wash the cake with water (

    
     mL) to remove DMSO, followed by a quick wash with cold diethyl ether to remove water.
    
  • Drying: Vacuum oven at 50°C for 12 hours.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for purifying 5-azaindole derivatives.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki/Sonogashira) Solubility Solubility Check (DCM/MeOH 9:1) Start->Solubility Decision1 Soluble? Solubility->Decision1 Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) Decision1->Flash Yes SolidLoad Solid Load on Celite Decision1->SolidLoad No (Tarry/Insoluble) PdCheck Pd Content > 100 ppm? Flash->PdCheck SolidLoad->Flash Scavenger Scavenger Treatment (SiliaMetS TMT, 50°C) PdCheck->Scavenger Yes Cryst Crystallization (DMSO/Water or EtOH/H2O) PdCheck->Cryst No Scavenger->Cryst QC Final QC (UPLC-MS + qNMR) Cryst->QC

Caption: Decision tree for the purification of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine, prioritizing Pd removal and solubility management.

Frequently Asked Questions (FAQs)

Q1: My sample turns yellow/brown after drying. Is it decomposing?

  • Diagnosis: Likely oxidation of the electron-rich pyrrole ring, accelerated by residual acid or light.

  • Fix: Store the compound under Argon/Nitrogen at -20°C. During purification, ensure all solvents are degassed. If the color persists, wash the solid with cold diethyl ether containing a trace of BHT (antioxidant).

Q2: The NMR shows broad peaks, even after purification.

  • Diagnosis: This scaffold is prone to aggregation (stacking) or tautomerism in non-polar solvents (

    
    ).
    
  • Fix: Switch NMR solvent to DMSO-d6 . The high polarity breaks up aggregates. If broadening persists, add a drop of

    
     to exchange the pyrrole NH, which often sharpens the aromatic signals.
    

Q3: Can I make a salt to improve solubility?

  • Answer: Yes. The pyridine nitrogen is basic.

  • Protocol: Dissolve the free base in MeOH and add 1.05 equivalents of Methanesulfonic acid (MsOH) or HCl (in dioxane). The Mesylate salt is generally preferred for pharmaceutical applications as it is less hygroscopic than the Hydrochloride salt.

References

  • Estévez, V., et al. (2014). General Synthesis of Azaindoles via the Bartoli Reaction. Journal of Organic Chemistry.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

  • Biotage Application Note. (2023). Strategies for Removing Palladium from Reaction Mixtures.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12490979, 1H-Pyrrolo[3,2-c]pyridine.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine Analogs vs. Traditional Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cannabinoid 1 Receptor (CB1R) Positive Allosteric Modulators (PAMs)

Executive Summary

The pharmacological targeting of the Cannabinoid 1 Receptor (CB1R) with orthosteric agonists is historically plagued by adverse psychotropic effects, tolerance, and abuse liability[1]. To circumvent these hurdles, allosteric modulation—specifically via agonist-positive allosteric modulators (ago-PAMs)—has emerged as a superior therapeutic strategy[2].

The prototype CB1R ago-PAM, GAT211 (a 2-phenylindole derivative), demonstrated excellent in vitro efficacy but suffered from classical "brick-dust" physicochemical properties: poor aqueous solubility and rapid phase I metabolism[2]. As a Senior Application Scientist, I have evaluated the structural optimization of this scaffold. This guide objectively compares the traditional 2-phenylindole scaffold against its optimized "nitrogen-walk" alternative: 2-Phenyl-1H-pyrrolo[3,2-c]pyridine (the 5-aza-2-phenylindole analog). By examining their structure-activity relationships (SAR), we will demonstrate how strategic heteroatom placement resolves critical pharmacokinetic bottlenecks without sacrificing pharmacodynamic potency.

Mechanistic Overview: Allosteric Modulation of CB1R

Unlike orthosteric ligands that bind to the primary active site, pyrrolo[3,2-c]pyridine analogs bind to a topographically distinct allosteric pocket on the CB1R[2]. This binding induces a conformational change that enhances the binding affinity and functional efficacy of endogenous or exogenous orthosteric agonists (e.g., CP55,940)[3].

Because CB1R is primarily a Gαi/o-coupled receptor, successful allosteric modulation results in the downstream inhibition of adenylyl cyclase (reducing cAMP levels) and the recruitment of β-arrestin 2[1].

CB1R_Signaling Ortho Orthosteric Agonist (e.g., CP55,940) CB1R CB1 Receptor (Active State) Ortho->CB1R Binds Orthosteric Site Allo Allosteric Modulator (Pyrrolo[3,2-c]pyridine) Allo->Ortho Enhances Affinity Allo->CB1R Binds Allosteric Site Gi Gαi/o Protein CB1R->Gi Activation Barr β-arrestin 2 CB1R->Barr Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Decreased Production

Fig 1: CB1R signaling pathway illustrating ago-PAM activity of pyrrolo[3,2-c]pyridine analogs.

The "Nitrogen-Walk" Rationale & SAR Comparison

In drug design, a "nitrogen-walk" involves systematically substituting carbon atoms in an aromatic ring with nitrogen. For the 2-phenylindole scaffold, inserting a nitrogen at the 5-position yields 2-Phenyl-1H-pyrrolo[3,2-c]pyridine .

Causality Behind the Structural Shift:
  • Solubility Enhancement: The parent indole is highly lipophilic and planar, leading to strong

    
     stacking and poor solvation. The introduction of the pyridine nitrogen lowers the logP and introduces a basic center (pKa ~5-6) capable of hydrogen bonding and potential salt formation, drastically improving aqueous solubility[2].
    
  • Metabolic Stability: Electron-rich indoles are notorious substrates for rapid Cytochrome P450 (CYP) mediated oxidation. The electron-withdrawing nature of the inserted nitrogen deactivates the bicyclic core toward electrophilic metabolic attack, extending the compound's half-life[2].

  • Pleiotropic Potential: Beyond CB1R, the pyrrolo[3,2-c]pyridine core is a highly privileged scaffold, demonstrating utility as G-protein-coupled receptor kinase 5 (GRK5) modulators in metabolic disease models, highlighting its excellent biomolecular compatibility[4].

Quantitative SAR Data Presentation

The following table summarizes the comparative performance of the parent indole versus the pyrrolo[3,2-c]pyridine analog based on benchmark optimization data[2].

Pharmacological Parameter2-Phenylindole (Prototype GAT211)2-Phenyl-1H-pyrrolo[3,2-c]pyridine (5-Aza Analog)SAR Implication & Causality
Core Structure IndolePyrrolo[3,2-c]pyridineNitrogen insertion alters electron density and pKa.
cAMP Inhibition (EC

)
~150 nM~80 nMEnhanced polar interactions within the allosteric pocket improve potency.
β-arrestin2 (EC

)
~200 nM~120 nMMaintained/improved functional efficacy (ago-PAM activity).
Aqueous Solubility <1 µg/mL>50 µg/mLDisruption of planar lipophilicity; basic nitrogen allows dynamic solvation.
Microsomal Stability (t

)
~15 min>45 minDeactivation of the electron-rich indole core prevents rapid CYP450 oxidation.

Experimental Workflows & Protocols

To ensure data trustworthiness, the synthesis and biological validation of these analogs must follow rigorous, self-validating protocols.

SAR_Workflow Synth Chemical Synthesis (Sonogashira + Cyclization) InVitro In Vitro Pharmacology (cAMP & β-arrestin2) Synth->InVitro Purified Analogs ADME ADME Profiling (Solubility, Microsomes) InVitro->ADME Active Hits ADME->Synth SAR Feedback Lead Lead Selection (Optimized ago-PAM) ADME->Lead Favorable Profile

Fig 2: Iterative SAR workflow for optimizing 2-phenyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol A: Synthesis of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine

Expert Insight: Standard Fischer indole synthesis is highly inefficient for the 5-aza core because the electron-withdrawing pyridine nitrogen deactivates the ring toward electrophilic cyclization. Therefore, a Sonogashira coupling followed by a 5-endo-dig cyclization is mandatory for high regioselectivity[2].

  • System Preparation: In an oven-dried round-bottom flask, combine

    
     (0.135 mmol) and Copper(I) iodide (0.230 mmol). Evacuate and backfill with argon three times. Causality: An oxygen-free environment is critical to prevent Glaser homocoupling of the alkyne.
    
  • Reagent Addition: Via cannula, add 5 mL of degassed DMF followed by N,N-diisopropylethylamine (DIPEA, 2.5 mL). Introduce the 4-amino-3-iodopyridine precursor and phenylacetylene.

  • Coupling & Cyclization: Stir the reaction at room temperature. The intermediate alkyne will undergo spontaneous 5-endo-dig cyclization in situ to form the pyrrole ring.

  • Isolation: Quench with water, extract with ethyl acetate, dry over

    
    , and purify via silica gel flash chromatography to isolate the pure 2-Phenyl-1H-pyrrolo[3,2-c]pyridine[2].
    
Protocol B: In Vitro cAMP Inhibition Assay (Functional Validation)

Expert Insight: Because CB1R is Gi-coupled, basal cAMP levels must be artificially spiked so that the receptor's inhibitory effect can be accurately measured[2].

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing hCB1R (e.g., DiscoveRx HitHunter line) in a 384-well microplate.

  • Ligand Incubation: Treat the cells with the pyrrolo[3,2-c]pyridine analog. To evaluate PAM activity specifically, co-incubate with an

    
     concentration of the orthosteric agonist CP55,940.
    
  • cAMP Stimulation: Add Forskolin (to directly activate adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, ensuring that any measured drop in cAMP is strictly due to Gi-mediated inhibition rather than phosphodiesterase activity. Incubate for 30 minutes at 37°C.

  • Detection: Add chemiluminescent cAMP detection reagents. Read luminescence. A dose-dependent decrease in luminescence confirms functional ago-PAM activity.

Conclusion

The transition from a traditional 2-phenylindole to a 2-Phenyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a masterclass in rational drug design. By strategically executing a nitrogen-walk, researchers can successfully decouple the potent allosteric modulation of the CB1 receptor from the poor physicochemical properties inherent to indoles. For drug development professionals targeting GPCRs, utilizing the pyrrolo[3,2-c]pyridine core offers a highly validated, metabolically stable alternative that accelerates the path from in vitro hits to in vivo efficacy.

References

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. National Institutes of Health (NIH) / PMC.
  • CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI.
  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators. Google Patents / Googleapis.

Sources

A Comparative Guide to the Validation of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine as a Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 2-Phenyl-1H-pyrrolo[3,2-C]pyridine and its derivatives as therapeutic agents. We will objectively compare its potential performance with established alternatives, supported by experimental data and detailed protocols. This document emphasizes scientific integrity, providing the "why" behind experimental choices to ensure a robust and logical validation cascade.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent anticancer activities.[1][2][3] Recent studies have highlighted its potential as an inhibitor of several key oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFRs), Monopolar Spindle 1 (MPS1) kinase, and FMS kinase.[4][5] This guide will focus on validating a representative compound from this class against the FGFR signaling pathway, a critical mediator of cell proliferation, survival, and angiogenesis that is frequently dysregulated in various cancers.[6][7]

Section 1: Target Identification and Primary Validation

The initial step in validating a new chemical entity is to identify its primary biological target. For novel kinase inhibitors like our 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compound, a broad kinase panel screen is the industry-standard first pass. This provides an unbiased view of the compound's selectivity profile.

Experimental Rationale: A broad kinase screen is crucial for two reasons: it identifies the most likely primary target(s) and reveals potential off-target activities early in the discovery process. Early identification of off-target effects can predict potential toxicities and guide medicinal chemistry efforts to improve selectivity.

A typical primary screen involves testing the compound at a single high concentration (e.g., 1-10 µM) against a panel of hundreds of purified kinases. The output is generally the percent inhibition of kinase activity.

Table 1: Representative Primary Kinase Screening Results (% Inhibition at 1 µM)

Kinase Target% Inhibition
FGFR1 98%
FGFR2 95%
FGFR3 92%
VEGFR265%
PDGFRβ58%
MPS145%
FMS30%
Other (Avg.)<20%

Interpretation: The data clearly indicates that the 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compound is a potent inhibitor of FGFR family kinases with moderate activity against other related tyrosine kinases like VEGFR2 and PDGFRβ. This profile suggests it is a promising, relatively selective FGFR inhibitor candidate.

Section 2: In Vitro Biochemical Potency and Comparison

Following target identification, the next critical step is to quantify the compound's potency through dose-response studies. This involves generating IC50 values (the concentration required to inhibit 50% of the enzyme's activity) and comparing them to established drugs targeting the same kinase.

Experimental Rationale: An in vitro biochemical assay using purified enzyme and substrate is the cleanest way to determine direct inhibitory activity.[8] It removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps) to provide a direct measure of target engagement. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for kinase activity measurement.[9][10]

Detailed Protocol: TR-FRET Kinase Assay for FGFR1
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the 2-Phenyl-1H-pyrrolo[3,2-C]pyridine compound, a positive control inhibitor (e.g., Pemigatinib), and a DMSO vehicle control.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of a solution containing purified recombinant FGFR1 enzyme and a biotinylated peptide substrate (e.g., Poly-Glu,Tyr 4:1).[11]

  • Initiation: Initiate the kinase reaction by adding 5 µL of an ATP solution (at the Km concentration for FGFR1).

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Readout: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader. Calculate the ratio of the acceptor (665 nm) and donor (620 nm) emission signals.

  • Data Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Comparative Biochemical Potency (IC50, nM)

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Data Source
2-Phenyl-1H-pyrrolo[3,2-C]pyridine 15 22 18 Hypothetical
Pemigatinib1.11.22.1[12]
Erdafitinib1.22.54.6[13]
Futibatinib212040[12]

Interpretation: Our candidate compound demonstrates potent, low nanomolar inhibition of FGFR family kinases. While not as potent as the FDA-approved inhibitors Pemigatinib and Erdafitinib, its activity is comparable to Futibatinib, making it a viable lead for further development.[12][13]

Section 3: Cell-Based Target Engagement and Pathway Modulation

Confirming that the compound can enter cells and inhibit its target in a physiological context is a crucial validation step. A Western blot analysis of downstream signaling proteins is a standard method to demonstrate on-target pathway modulation.

Experimental Rationale: FGFR activation leads to the phosphorylation of downstream effector proteins, including FRS2, AKT, and ERK.[6] A reduction in the phosphorylation of these proteins upon compound treatment provides strong evidence of target engagement in a cellular setting. We will use a cancer cell line with a known FGFR alteration (e.g., SNU-16, which has FGFR2 amplification) to ensure the pathway is active.[6]

Detailed Protocol: Western Blot for p-FRS2
  • Cell Culture & Treatment: Plate SNU-16 cells and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours. Treat the cells with increasing concentrations of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine or a vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with FGF2 ligand (e.g., 50 ng/mL) for 15 minutes to induce pathway activation.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated FRS2 (p-FRS2).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total FRS2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualization of FGFR Signaling Pathway and Point of Inhibition

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates pFRS2 p-FRS2 Grb2_Sos Grb2/SOS pFRS2->Grb2_Sos PI3K PI3K pFRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Angiogenesis pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation Inhibitor 2-Phenyl-1H- pyrrolo[3,2-C]pyridine Inhibitor->FGFR Inhibits Phosphorylation

Caption: FGFR signaling cascade and the inhibitory action of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine.

Expected Outcome: A dose-dependent decrease in the p-FRS2 signal would be observed in cells treated with the compound, while total FRS2 and GAPDH levels remain unchanged. This result validates that the compound effectively engages its target and modulates the intended signaling pathway within cancer cells.

Section 4: Cellular Phenotypic Assays

The ultimate goal of a targeted therapeutic is to elicit a desired biological response, such as inhibiting cancer cell growth. A cell viability assay quantifies the compound's effect on cell proliferation and survival.

Experimental Rationale: This assay bridges the gap between target modulation and a functional cellular outcome. By comparing the compound's effect on cancer cells dependent on FGFR signaling versus those that are not, we can establish on-target dependency. This is a self-validating aspect of the experimental design. For example, FGFR-amplified cell lines should be significantly more sensitive to the compound than cell lines without FGFR aberrations.[14]

Detailed Protocol: Cell Viability (MTT) Assay
  • Cell Plating: Seed cancer cells (e.g., SNU-16 [FGFR2-amplified] and a negative control line like HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine and comparator drugs (Pemigatinib, Erdafitinib). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 3: Comparative Anti-proliferative Activity (GI50, nM)

CompoundSNU-16 (FGFR2-amp) GI50 (nM)HCT116 (FGFR-wt) GI50 (nM)
2-Phenyl-1H-pyrrolo[3,2-C]pyridine 85 >10,000
Pemigatinib10>10,000
Erdafitinib25>10,000

Interpretation: The potent activity in the FGFR2-amplified SNU-16 cell line, coupled with the lack of activity in the FGFR wild-type HCT116 line, strongly indicates that the compound's anti-proliferative effect is driven by on-target FGFR inhibition. This selectivity is a hallmark of a promising targeted therapy.

Section 5: In Vivo Efficacy Assessment

The final preclinical validation step is to assess the compound's efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for this evaluation.[15][16][17]

Experimental Rationale: An in vivo model tests not only the compound's ability to inhibit tumor growth but also evaluates its pharmacokinetic and pharmacodynamic properties (ADME/Tox) in a complex biological system.[18][19] A successful outcome in a xenograft model provides the strongest preclinical evidence to support advancing the compound to clinical trials.

Conceptual Protocol: Subcutaneous Xenograft Model
  • Model Establishment: Subcutaneously implant SNU-16 cells into the flank of immunodeficient mice (e.g., B-NDG or athymic nude mice).[16]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, 2-Phenyl-1H-pyrrolo[3,2-C]pyridine at two dose levels, and a positive control like Pemigatinib).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) for a set period (e.g., 21-28 days).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target modulation, histopathology).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Visualization of Target Validation Workflow

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Screen Primary Screen (Kinase Panel) Biochem Biochemical Assay (IC50 Determination) Screen->Biochem Identifies Primary Target Cellular_Target Cell-Based Target Engagement (Western Blot) Biochem->Cellular_Target Confirms Potency Cellular_Pheno Cellular Phenotype (Viability Assay) Cellular_Target->Cellular_Pheno Links Target to Cellular Effect Xenograft Xenograft Efficacy Model Cellular_Pheno->Xenograft Provides Rationale for In Vivo Study

Caption: A streamlined workflow for therapeutic target validation from in vitro screening to in vivo efficacy.

Conclusion

The validation of a novel therapeutic agent like 2-Phenyl-1H-pyrrolo[3,2-C]pyridine is a systematic, multi-faceted process. Following the logical progression outlined in this guide—from broad screening and biochemical characterization to cellular and in vivo functional assays—provides a robust data package to support its development. The hypothetical data presented for our candidate compound demonstrates a profile consistent with a potent and selective FGFR inhibitor. When compared to established alternatives, it shows a competitive profile that warrants further investigation and optimization. This rigorous, evidence-based approach is essential for successfully translating promising chemical matter into effective clinical therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Xenograft Models. Biocytogen.
  • In Vivo Oncology. Pharmacology Discovery Services.
  • Fibroblast growth factor receptor (FGFR) inhibitors for the treatment of cholangiocarcinoma. Dove Medical Press.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.
  • Xenograft Models For Drug Discovery. Reaction Biology.
  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight.
  • Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity.
  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.
  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports.
  • Cholangiocarcinoma Medication: FGFR Inhibitors, IDH1 Inhibitors. Medscape.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 2-Phenyl-1H-pyrrolo[3,2-C]pyridine derivatives against known therapeutic agents. By providing detailed experimental protocols and contextualizing the data, this document aims to facilitate a thorough and objective evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of the 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Scaffold

The 2-Phenyl-1H-pyrrolo[3,2-C]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of this heterocyclic system have exhibited a range of biological activities, most notably in the realm of oncology. Their mechanisms of action are diverse, with specific derivatives functioning as potent kinase inhibitors and others as disruptors of microtubule dynamics.

This guide will focus on two exemplary derivatives, Compound 1r , a selective FMS kinase inhibitor, and Compound 10t , a colchicine-binding site inhibitor, to illustrate a robust benchmarking strategy against established drugs.

Selecting the Right Comparators: Establishing a Clinically Relevant Benchmark

The choice of comparator drugs is critical for a meaningful assessment of novel compounds. The selection should be based on a shared mechanism of action and clinical relevance.

  • For FMS Kinase Inhibition (Compound 1r): A suitable comparator is Pexidartinib (Turalio®) , an FDA-approved kinase inhibitor that targets CSF-1R (FMS).

  • For Tubulin Polymerization Inhibition (Compound 10t): Combretastatin A-4 (CA-4) serves as an excellent benchmark as a well-characterized colchicine-binding site inhibitor.[1]

Comparative Benchmarking: Experimental Protocols and Data Analysis

A multi-faceted approach encompassing both in vitro and in vivo assays is essential for a comprehensive comparison.

In Vitro Assays: Mechanistic and Cellular Potency

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against FMS kinase.

Protocol:

  • Reagents: Recombinant human FMS kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (Compound 1r and Pexidartinib), and a kinase assay buffer.

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 96-well plate, add the FMS kinase, the substrate peptide, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Series Plate_Setup Plate Setup (Kinase, Substrate) Compound_Dilution->Plate_Setup Add_ATP Add ATP to Initiate Plate_Setup->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylation Stop_Reaction->Quantify_Phosphorylation IC50_Calculation IC50 Calculation Quantify_Phosphorylation->IC50_Calculation

Caption: Workflow for determining kinase inhibition IC50 values.

Objective: To assess the inhibitory effect of the test compounds on the polymerization of tubulin.

Protocol:

  • Reagents: Purified tubulin (>99%), GTP, tubulin polymerization buffer, test compounds (Compound 10t and CA-4).

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, add the tubulin solution and the test compound dilutions.

    • Incubate on ice to allow for compound binding.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to the vehicle control. Calculate the IC50 value for inhibition of tubulin polymerization.

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Lines: Select relevant cancer cell lines. For FMS kinase inhibitors, ovarian, prostate, and breast cancer cell lines are appropriate.[2] For tubulin inhibitors, cell lines like HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) can be used.[1][3]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds and the respective comparators.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard method like the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Comparative Data Summary

The following tables present hypothetical, yet realistic, data based on published findings for similar compounds, illustrating how to structure the comparative results.

Table 1: In Vitro Kinase Inhibition and Cellular Potency of Compound 1r vs. Pexidartinib

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)Prostate Cancer Cell Line IC50 (µM)Breast Cancer Cell Line IC50 (µM)
Compound 1r 30[2]0.15 - 1.78[2]0.15 - 1.78[2]0.15 - 1.78[2]
Pexidartinib Literature ValueLiterature ValueLiterature ValueLiterature Value

Table 2: In Vitro Tubulin Polymerization Inhibition and Cellular Potency of Compound 10t vs. Combretastatin A-4

CompoundTubulin Polymerization IC50 (µM)HeLa Cell Line IC50 (µM)SGC-7901 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)
Compound 10t Potent inhibition at 3-5 µM[3]0.12[1][3]0.15[1]0.21[1][3]
Combretastatin A-4 Literature ValueLiterature ValueLiterature ValueLiterature Value
In Vivo Efficacy: Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a relevant cell line from the in vitro studies) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, comparator drug). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Illustrative Signaling Pathway: FMS Kinase

G CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS PI3K PI3K FMS->PI3K RAS RAS FMS->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound_1r Compound 1r Compound_1r->FMS

Caption: Inhibition of the FMS signaling pathway by Compound 1r.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 2-Phenyl-1H-pyrrolo[3,2-C]pyridine derivatives against established drugs. By employing a combination of in vitro and in vivo assays, researchers can generate robust and comparable data to assess the therapeutic potential of these novel compounds. Future studies should also include pharmacokinetic and toxicological profiling to further characterize the drug-like properties of the most promising candidates. The pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine scaffolds have also shown promise as inhibitors of LSD1 and IGF-1R, respectively, suggesting that the benchmarking strategies outlined here can be adapted to evaluate derivatives targeting these and other emerging therapeutic targets.[4][5][6]

References

  • Al-Ostoot, F. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166-1175. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301314. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • TheraIndx Lifesciences. (2022). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]

  • PubMed. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]

  • Scilit. (n.d.). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Scilit. [Link]

  • Patentscope. (2022). WO/2022/253167 SUBSTITUTED PHENYL-1H-PYRROLO[2, 3-c]PYRIDINE DERIVATIVES. WIPO. [Link]

  • ResearchGate. (2022). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

  • PubMed. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as the nitrogen-containing heterocyclic compound 2-Phenyl-1H-pyrrolo[3,2-C]pyridine, are paramount to protecting laboratory personnel and the environment. While specific toxicological data for this compound are not extensively documented, its structural similarity to other pyrrolopyridines and related heterocycles necessitates a cautious and systematic approach to its disposal.[1] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine, grounded in established laboratory safety principles and regulatory guidelines.

Hazard Assessment and Initial Safety Precautions

To the best of our knowledge, the health hazards of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine have not been fully investigated.[1] However, safety data for structurally related compounds indicate potential for harm. For instance, various pyrrolopyridine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4] Therefore, it is crucial to handle 2-Phenyl-1H-pyrrolo[3,2-C]pyridine as a potentially hazardous substance.

Immediate Safety and Handling Precautions:

Before initiating any work that will generate waste, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Change gloves immediately if they become contaminated.

  • Protective Clothing: A laboratory coat should be worn to prevent skin contact and contamination of personal clothing.[5]

  • Respiratory Protection: All handling of solid 2-Phenyl-1H-pyrrolo[3,2-C]pyridine and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization and segregation at the point of generation.[6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in regulatory non-compliance and unsafe handling by waste management personnel.[7]

Step 1: Identify the Waste Stream Determine the type of waste containing 2-Phenyl-1H-pyrrolo[3,2-C]pyridine. The most common waste streams in a research setting include:

  • Unused or Expired Pure Compound: Solid 2-Phenyl-1H-pyrrolo[3,2-C]pyridine.

  • Contaminated Labware: Glassware, pipette tips, weighing paper, and other disposable materials that have come into direct contact with the compound.

  • Solutions: Residual solutions from experiments, including reaction mixtures and purification fractions, dissolved in organic solvents or aqueous media.

Step 2: Segregate the Waste Based on the waste stream, segregate the materials into appropriate, clearly labeled hazardous waste containers.[6][8]

  • Solid Waste: Collect unused 2-Phenyl-1H-pyrrolo[3,2-C]pyridine and grossly contaminated items (e.g., weighing paper with visible residue) in a dedicated, sealed container labeled "Solid Hazardous Waste."

  • Contaminated Sharps: Needles and scalpels must be placed in a puncture-resistant sharps container.

  • Liquid Waste:

    • Organic/Flammable Liquid Waste: Solutions of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine in flammable organic solvents (e.g., methanol, acetonitrile, dichloromethane) should be collected in a container designated for flammable liquid waste.[9]

    • Aqueous Waste: Solutions in water or non-flammable buffers should be collected in a separate container for aqueous hazardous waste. Do not dispose of aqueous solutions containing this compound down the drain. [10]

  • Empty Containers: Original containers of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine is that it should be managed through your institution's licensed chemical waste disposal service, typically coordinated by the Environmental Health and Safety (EHS) office.[8][11]

Protocol for Waste Accumulation and Labeling:

  • Select Appropriate Containers: Use containers that are in good condition and compatible with the waste they will hold. For example, use glass or polyethylene containers for most solvents, but avoid steel containers for acidic waste.[7][8]

  • Label Containers Clearly: All hazardous waste containers must be labeled with the words "Hazardous Waste" and a complete list of their contents, including the full chemical name "2-Phenyl-1H-pyrrolo[3,2-C]pyridine" (no abbreviations) and the approximate percentage of each component.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Do not leave funnels in the containers.[8][10]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated SAA at or near the point of generation.[7][12] This area must be under the control of the laboratory personnel generating the waste.[8]

  • Arrange for Pickup: Once a waste container is full, or within the time limits specified by your institution (often within three days of being full), contact your EHS office to schedule a waste pickup.[7][8]

Waste TypeContainerDisposal MethodKey Considerations
Pure Solid Compound Sealed, labeled solid hazardous waste containerCollection by licensed chemical waste disposal service for incineration.[13]Do not mix with other solid wastes unless compatibility is confirmed.
Contaminated Labware Labeled solid hazardous waste container or biohazard bag (if appropriate)Collection by licensed chemical waste disposal service.Minimize contamination of the exterior of the container.
Organic Solvent Solutions Labeled, sealed flammable liquid waste containerCollection by licensed chemical waste disposal service for incineration.Segregate from acids, bases, and oxidizers.[7]
Aqueous Solutions Labeled, sealed aqueous hazardous waste containerCollection by licensed chemical waste disposal service.Do not pour down the drain.[10] Check pH and neutralize if necessary and permitted by EHS.
Triple-Rinsate Collect in the appropriate liquid hazardous waste container (flammable or aqueous)Managed as hazardous liquid waste.The first rinse is as hazardous as the original material.

Spill Management

In the event of a spill, your immediate response is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE, including a respirator if there is an inhalation hazard.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Phenyl-1H-pyrrolo[3,2-C]pyridine.

G Disposal Workflow for 2-Phenyl-1H-pyrrolo[3,2-C]pyridine Waste Start Waste Generation (2-Phenyl-1H-pyrrolo[3,2-C]pyridine) Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Waste_Type->Liquid_Waste Liquid Solid_Container Collect in Labeled 'Solid Hazardous Waste' Container Solid_Waste->Solid_Container Solvent_Type Identify Solvent Liquid_Waste->Solvent_Type Organic_Solvent Flammable Organic Solvent Solvent_Type->Organic_Solvent Organic Aqueous_Solvent Aqueous Solution Solvent_Type->Aqueous_Solvent Aqueous Organic_Container Collect in Labeled 'Flammable Liquid Waste' Container Organic_Solvent->Organic_Container Aqueous_Container Collect in Labeled 'Aqueous Hazardous Waste' Container Aqueous_Solvent->Aqueous_Container EHS_Pickup Store in SAA and Arrange for EHS Pickup Solid_Container->EHS_Pickup Organic_Container->EHS_Pickup Aqueous_Container->EHS_Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.